molecular formula C26H37N5O5 B8050996 (S,S)-TAPI-1

(S,S)-TAPI-1

Cat. No.: B8050996
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alaninamide,N-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)- is a peptide.

Properties

IUPAC Name

N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Target Profile of (S,S)-TAPI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S,S)-TAPI-1 is a hydroxamate-based inhibitor that serves as a crucial tool for researchers investigating the roles of specific metalloproteinases in physiological and pathological processes. It is the (S,S) stereoisomer of TAPI-1, a well-characterized inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) , also known as Tumor Necrosis Factor-α Converting Enzyme (TACE) .[1][2][3] Beyond its potent activity against TACE, this compound and its racemic mixture are also recognized as broad-spectrum inhibitors of various Matrix Metalloproteinases (MMPs) .[1][4] This dual inhibitory activity makes it a powerful agent for studying processes regulated by ectodomain shedding of cell surface proteins, such as cytokines, their receptors, and growth factors.

Quantitative Inhibitory Profile

The inhibitory potency of this compound and its racemate, TAPI-1, has been quantified against TACE-mediated shedding of various substrates. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in cell-based assays.

InhibitorTarget ProcessCell ContextIC50 ValueReference
This compound TACE-dependent sAPPα releaseTACE-overexpressing cells0.92 µM
This compound Muscarinic M3 Receptor-stimulated sAPPα releaseHEK293 cells3.61 µM
This compound sAPPα releaseNon-TACE-overexpressing cells8.09 µM
TAPI-1 Constitutive sAPPα releaseHEK293 cells8.09 µM
TAPI-1 TNF-α releaseCellular assays50-100 mM
TAPI-1 IL-6 Receptor (IL-6R) releaseCellular assays5-10 mM
TAPI-1 TNF Receptor I (TNFRI) releaseCellular assays5-10 mM
TAPI-1 TNF Receptor II (TNFRII) releaseCellular assays25-50 mM
*Note: The reported IC50 values for the release of TNF-α and its receptors are in the millimolar (mM) range, which is unusually high. This is likely a typographical error in the source literature, and the values should be interpreted with caution, as micromolar (µM) concentrations are more typical for this class of inhibitor.

Modulated Signaling Pathways

This compound exerts its biological effects by blocking the proteolytic activity of TACE and MMPs, which in turn prevents the activation of key downstream signaling cascades implicated in inflammation and cancer.

AREG/EGFR/ERK Signaling Pathway

TACE is responsible for the shedding and release of multiple Epidermal Growth Factor Receptor (EGFR) ligands, including Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The release of these ligands leads to the activation of EGFR and the subsequent phosphorylation cascade of the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and migration. By inhibiting TACE, this compound prevents the release of these EGFR ligands, thereby deactivating the entire AREG/EGFR/ERK signaling axis.

AREG_EGFR_ERK_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus proAREG pro-Amphiregulin (pro-AREG) AREG Soluble AREG proAREG->AREG EGFR EGFR RAS RAS EGFR->RAS Activates TACE TACE (ADAM17) TACE->proAREG Cleavage TAPI1 This compound TAPI1->TACE Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Transcription Factors (e.g., ELK-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation AREG->EGFR Binds

Inhibition of the AREG/EGFR/ERK pathway by this compound.
NF-κB Signaling Pathway

The canonical Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is potently activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the release of which is a TACE-dependent process. Under basal conditions, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon TNF-α binding to its receptor (TNFR), the IKK complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting TACE, this compound blocks the release of TNF-α, thereby suppressing the activation of the NF-κB pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus proTNF pro-TNF-α TNF Soluble TNF-α proTNF->TNF TNFR TNFR IKK IKK Complex TNFR->IKK Activates TACE TACE (ADAM17) TACE->proTNF Cleavage TAPI1 This compound TAPI1->TACE Inhibits IkB IκB IKK->IkB p NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release Inflammation Pro-inflammatory Gene Transcription NFkB_active->Inflammation TNF->TNFR Binds

Suppression of the NF-κB signaling pathway by this compound.

Experimental Protocols

Characterizing the activity of this compound involves a series of biochemical and cell-based assays. Below are representative protocols for key experiments.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_functional Functional Assays EnzymeAssay 1. In Vitro Enzyme Inhibition Assay (TACE/MMPs) IC50_Ki 2. Determine IC50 / Ki values EnzymeAssay->IC50_Ki CellCulture 3. Cell Culture & Treatment with this compound IC50_Ki->CellCulture Inform Dosing SheddingAssay 4. Ectodomain Shedding Assay (ELISA for cleaved substrates) CellCulture->SheddingAssay WesternBlot 5. Pathway Analysis (Western Blot for p-ERK, IκB, etc.) CellCulture->WesternBlot Viability 6. Cell Viability / Proliferation Assay CellCulture->Viability DataAnalysis 7. Data Analysis & Interpretation SheddingAssay->DataAnalysis WesternBlot->DataAnalysis Viability->DataAnalysis

General workflow for profiling the activity of this compound.
TACE/MMP Fluorogenic Inhibition Assay

This protocol determines the IC50 value of this compound against a specific metalloproteinase in a cell-free system.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute the recombinant human TACE or MMP enzyme in assay buffer to a working concentration (e.g., 2X final concentration).

    • Reconstitute a quenched fluorogenic substrate peptide (specific for the enzyme being tested) in DMSO and then dilute in assay buffer to a working concentration (e.g., 2X final concentration).

    • Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to create a range of 2X final concentrations.

  • Assay Procedure :

    • Add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells of a black 96-well microplate.

    • Add 50 µL of the 2X enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis :

    • Measure the increase in fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm for a generic substrate) every 1-2 minutes for 30-60 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Western Blot Analysis for EGFR/ERK Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the EGFR/ERK pathway.

  • Cell Culture and Treatment :

    • Seed cells (e.g., A431 or other cancer cell lines with active EGFR signaling) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a TACE substrate like AREG or a general mitogen like Phorbol 12-myristate 13-acetate (PMA) for 15-30 minutes to induce shedding and pathway activation.

  • Lysate Preparation :

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting :

    • Normalize protein concentrations and denature samples by boiling in Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK1/2, and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis :

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to their respective total protein levels to assess the specific inhibitory effect on signaling.

Analysis of NF-κB Pathway Inhibition

This protocol evaluates the ability of this compound to prevent the degradation of IκBα and the nuclear translocation of NF-κB p65.

  • Cell Culture and Treatment :

    • Seed cells (e.g., THP-1 monocytes or macrophages) in plates.

    • Pre-treat cells with this compound or vehicle for 1-2 hours.

    • Stimulate the cells with a potent NF-κB activator like Lipopolysaccharide (LPS) or TNF-α for 30-60 minutes.

  • Subcellular Fractionation (Optional, for Translocation) :

    • Harvest cells and use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear protein fractions.

    • Proceed with Western blot analysis on both fractions.

  • Western Blot Analysis :

    • Prepare whole-cell lysates or subcellular fractions as described in the previous protocol.

    • Perform SDS-PAGE and immunoblotting.

    • Probe membranes with primary antibodies against IκBα to assess its degradation. In stimulated, untreated cells, the IκBα band should be faint or absent.

    • For fractionated samples, probe for NF-κB p65. Its presence in the nuclear fraction indicates translocation. Use GAPDH as a cytoplasmic marker and Lamin B1 or Histone H3 as a nuclear marker to verify fractionation purity.

  • Analysis :

    • Compare the levels of IκBα in the whole-cell lysates between treated and untreated samples. Inhibition of degradation will result in a stronger IκBα band in the this compound treated samples.

    • Compare the amount of p65 in the nuclear vs. cytoplasmic fractions. Effective inhibition will result in p65 being retained in the cytoplasm.

References

(S,S)-TAPI-1 vs. TAPI-0: A Technical Guide to Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth comparative analysis of two prominent metalloproteinase inhibitors, (S,S)-TAPI-1 and TAPI-0. Both compounds are recognized for their potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a key sheddase involved in a multitude of physiological and pathological processes, including inflammation and cancer. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the inhibitory efficacy, underlying signaling pathways, and experimental methodologies associated with these two inhibitors. While a direct head-to-head comparative study across a broad panel of metalloproteinases is not publicly available, this guide consolidates the existing data to facilitate a critical evaluation of their respective profiles.

Data Presentation: Inhibitor Efficacy

The inhibitory potency of this compound and TAPI-0 has been evaluated in various enzymatic and cellular assays. The following tables summarize the available quantitative data to provide a basis for comparison. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity against TACE (ADAM17)

InhibitorAssay TypeIC50Reference
TAPI-0 Enzymatic Assay100 nM[Source for TAPI-0 IC50]
This compound Cellular Assay (TACE-overexpressing cells)0.92 µM[1]

Table 2: Inhibitory Activity in Cellular Assays for sAPPα Shedding

InhibitorCell Line/ConditionIC50Reference
This compound HEK293 cells (M3-stimulated)3.61 µM[1]
HEK293 cells (non-TACE-overexpressing)8.09 µM[1]

(Note: Data for TAPI-0 in sAPPα shedding assays was not available in the reviewed literature.)

Signaling Pathways

The inhibitory action of these compounds extends beyond the direct cleavage of substrates by TACE, impacting intracellular signaling cascades. A notable distinction lies in their reported effects on the NF-κB signaling pathway.

This compound and the NF-κB Pathway

This compound, and its related compound TAPI-1, have been shown to suppress the activation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB signaling by TAPI-1 suggests a broader anti-inflammatory and anti-tumorigenic potential beyond its direct enzymatic inhibition of TACE.

NF_kappaB_Pathway cluster_nucleus TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE Inhibits TNFa pro-TNF-α TACE->TNFa sTNFa Soluble TNF-α TNFa->sTNFa Cleavage TNFR TNFR sTNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Activates

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.

TAPI-0 and the NF-κB Pathway

Currently, there is a lack of publicly available data on the effects of TAPI-0 on the NF-κB signaling pathway. This represents a significant knowledge gap in the comparative assessment of these two inhibitors and warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of TACE inhibitors.

1. Fluorometric TACE (ADAM17) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified TACE.

TACE_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant TACE - Fluorogenic Substrate - Assay Buffer - Inhibitor (this compound or TAPI-0) Start->Reagents Incubate Incubate TACE with Inhibitor Reagents->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic or Endpoint) AddSubstrate->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental Workflow for TACE Inhibition Assay.
  • Materials:

    • Recombinant human TACE (ADAM17)

    • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

    • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

    • This compound or TAPI-0 at various concentrations

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Add the recombinant TACE to the wells of the microplate.

    • Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

2. Cellular sAPPα Shedding Assay

This protocol describes a method to assess the ability of inhibitors to block the TACE-mediated shedding of amyloid precursor protein (APP) in a cellular context.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Cell culture medium and supplements

    • This compound or TAPI-0 at various concentrations

    • Stimulating agent (e.g., a muscarinic receptor agonist if using M3-expressing cells)

    • ELISA kit for human soluble APPα (sAPPα)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

    • Replace the culture medium with serum-free medium and pre-treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).

    • If applicable, stimulate the cells with an appropriate agent to induce sAPPα shedding.

    • After the stimulation period, collect the conditioned medium from each well.

    • Centrifuge the collected medium to remove any cellular debris.

    • Quantify the concentration of sAPPα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • Determine the percent inhibition of sAPPα shedding for each inhibitor concentration compared to a vehicle-treated control.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound and TAPI-0 are both potent inhibitors of TACE, a critical enzyme in various disease pathologies. The available data suggests that TAPI-0 may exhibit higher potency in direct enzymatic assays, while this compound has been well-characterized in cellular models of protein shedding. A key differentiator appears to be the documented ability of TAPI-1 to inhibit the NF-κB signaling pathway, suggesting a broader mechanism of action that could be advantageous in inflammatory and oncologic indications. The absence of data regarding the effect of TAPI-0 on this pathway highlights a critical area for future research to enable a more complete comparative assessment. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations and directly compare these and other metalloproteinase inhibitors in a standardized manner. Ultimately, the choice between this compound and TAPI-0 for a specific research or therapeutic application will depend on the desired balance of potency, selectivity, and the targeted biological pathways.

References

Downstream Effects of TACE Inhibition by (S,S)-TAPI-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical cell-surface protease that plays a pivotal role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, and their receptors. The shedding of these proteins has profound implications for regulating inflammatory responses, cell proliferation, differentiation, and adhesion.

(S,S)-TAPI-1 is a potent and specific, hydroxamate-based inhibitor of TACE. As an isomer of the more broadly studied TAPI-1, it offers a valuable tool for investigating the downstream consequences of TACE inhibition. This technical guide provides an in-depth overview of the core downstream effects of TACE inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Mechanism of Action

This compound, like other hydroxamate-based inhibitors, functions by chelating the zinc ion within the catalytic domain of TACE. This interaction reversibly inhibits the proteolytic activity of the enzyme, preventing it from cleaving its substrates at the cell surface. The primary and immediate downstream effect of TACE inhibition is the accumulation of the full-length, membrane-bound forms of its substrates and a corresponding decrease in the concentration of their soluble, shed ectodomains in the extracellular environment.

Downstream Effects on Key Substrates and Signaling Pathways

Inhibition of TNF-α and TNF Receptor Shedding

One of the most well-characterized functions of TACE is the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form (sTNF-α), a potent pro-inflammatory cytokine. TACE also mediates the shedding of the TNF receptors, TNFR1 and TNFR2, which can act as soluble decoy receptors, modulating TNF-α signaling.

Inhibition of TACE by TAPI-1 has been shown to significantly reduce the amount of soluble TNF-α released from cells. For instance, in the human monocytic cell line THP-1, TAPI-1 at a concentration of 25 µM inhibited approximately 30-50% of TNF-α cleavage[1]. This reduction in sTNF-α directly dampens the downstream inflammatory signaling cascades typically initiated by this cytokine.

TACE_TNF_Pathway TACE TACE (ADAM17) sTNF Soluble TNF-α TACE->sTNF Releases pro_TNF pro-TNF-α (membrane-bound) pro_TNF->TACE Cleavage TNFR TNFR1/TNFR2 sTNF->TNFR Binds NF_kB_activation NF-κB Activation TNFR->NF_kB_activation Activates Inflammation Inflammatory Response NF_kB_activation->Inflammation Leads to TAPI_1 This compound TAPI_1->TACE Inhibits

TACE-mediated TNF-α signaling pathway and its inhibition.
Modulation of EGFR Signaling through Ligand Shedding

TACE is a key sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). The release of these soluble ligands is a crucial step in the transactivation of EGFR, which subsequently triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.

Studies using the broader inhibitor TAPI-1 have demonstrated its ability to block the shedding of EGFR ligands. For example, TAPI-1 has been shown to prevent CXCL12-mediated amphiregulin shedding[2]. By inhibiting the release of these ligands, this compound can effectively attenuate EGFR activation and downstream signaling.

TACE_EGFR_Pathway Stimulus External Stimulus (e.g., GPCR agonist) TACE TACE (ADAM17) Stimulus->TACE Activates sAREG Soluble Amphiregulin TACE->sAREG Releases pro_AREG pro-Amphiregulin (membrane-bound) pro_AREG->TACE Cleavage EGFR EGFR sAREG->EGFR Binds & Activates ERK_Pathway ERK Pathway (Ras-Raf-MEK-ERK) EGFR->ERK_Pathway Activates Proliferation Cell Proliferation & Survival ERK_Pathway->Proliferation Promotes TAPI_1 This compound TAPI_1->TACE Inhibits

TACE-mediated EGFR ligand shedding and signaling.
Interference with Notch Signaling

The Notch signaling pathway is a fundamental cell-to-cell communication system that governs cell fate decisions. TACE, along with ADAM10, is involved in the initial proteolytic cleavage of the Notch receptor upon ligand binding. This first cleavage event is a prerequisite for the subsequent intramembrane cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression.

By inhibiting TACE, this compound can interfere with this initial step of Notch receptor processing, thereby modulating Notch signaling activity. This can have significant consequences for processes such as cell differentiation and proliferation.

TACE_Notch_Pathway Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage Notch_Receptor->S2_Cleavage Undergoes TACE TACE (ADAM17) TACE->S2_Cleavage Mediates gamma_Secretase γ-Secretase S2_Cleavage->gamma_Secretase Primes for NICD NICD (Notch Intracellular Domain) gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates TAPI_1 This compound TAPI_1->TACE Inhibits

Role of TACE in the Notch signaling pathway.

Data Presentation

The following tables summarize the available quantitative data for the effects of TAPI-1, a racemic mixture containing this compound, on the shedding of various TACE substrates. Data specific to the this compound isomer is limited in the current literature.

Table 1: Inhibition of TACE Substrate Shedding by TAPI-1

SubstrateCell LineStimulationTAPI-1 Concentration% InhibitionReference
TNF-αTHP-1PMA25 µM~30-50%[1]
AmphiregulinN15C6CXCL12Not specifiedSignificant abrogation[2]

Table 2: IC50 Values for TAPI-1 Inhibition of TACE Activity

Substrate/AssayMethodIC50Reference
TACE-dependent sAPPα releaseCell-based8.09 µM[2]

Experimental Protocols

In Vitro TACE Activity Assay (Fluorogenic Peptide Substrate)

This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on TACE activity using a fluorogenic peptide substrate.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., based on the pro-TNF-α cleavage site)

  • Assay buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij 35)

  • This compound

  • DMSO (for inhibitor dilution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).

  • In a 96-well black microplate, add the diluted this compound or vehicle control.

  • Add the recombinant TACE enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic TACE substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

TACE_Assay_Workflow start Start prep_reagents Prepare Reagents: TACE, Substrate, Buffer, This compound dilutions start->prep_reagents add_inhibitor Add this compound dilutions to 96-well plate prep_reagents->add_inhibitor add_tace Add TACE enzyme and incubate (37°C) add_inhibitor->add_tace add_substrate Add fluorogenic substrate add_tace->add_substrate read_fluorescence Measure fluorescence over time add_substrate->read_fluorescence analyze_data Calculate reaction velocities and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for in vitro TACE activity assay.
Western Blot Analysis for TACE Substrate Shedding

This protocol details the use of Western blotting to qualitatively and semi-quantitatively assess the inhibition of TACE-mediated substrate shedding in a cell-based assay.

Materials:

  • Cell line expressing the TACE substrate of interest (e.g., HEK293 cells transfected with pro-TNF-α)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the C-terminus of the TACE substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Stimulate TACE activity by adding a stimulating agent like PMA and incubate for the desired time.

  • Collect the cell culture supernatant (for detecting the shed ectodomain) and lyse the cells with lysis buffer (for detecting the full-length and cleaved membrane-bound forms).

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins from the cell lysates and supernatants by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the band intensities of the full-length and cleaved forms of the substrate.

ELISA for Soluble TACE Substrates

This protocol provides a method for quantifying the amount of a shed TACE substrate in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line that sheds the substrate of interest

  • This compound

  • Stimulating agent (e.g., LPS or PMA)

  • ELISA kit specific for the shed ectodomain of the TACE substrate (e.g., human soluble TNF-α ELISA kit)

  • Microplate reader

Procedure:

  • Culture cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound or vehicle control.

  • Stimulate the cells to induce shedding of the substrate.

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatants and standards to a pre-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing the plate.

    • Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.

    • Incubating and washing the plate.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve and calculate the concentration of the soluble substrate in each sample.

NF-κB Reporter Assay

This protocol describes how to measure the downstream effect of TACE inhibition on NF-κB signaling, a key pathway activated by TNF-α.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α (as a stimulus)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Plate the transfected cells into a 96-well plate.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with TNF-α for a specified time (e.g., 6 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Analyze the dose-dependent effect of this compound on TNF-α-induced NF-κB activation.

Conclusion

Inhibition of TACE by this compound has significant downstream effects on multiple critical signaling pathways. By preventing the shedding of key cell surface proteins such as TNF-α, EGFR ligands, and Notch receptors, this compound can modulate inflammatory responses, cell proliferation, and cell fate decisions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these effects in their own experimental systems. Further investigation into the specific quantitative impact of this compound on a wider range of TACE substrates and downstream signaling components will continue to elucidate the therapeutic potential of targeting this key sheddase.

References

The Role of (S,S)-TAPI-1 in the Ectodomain Shedding of Tumor Necrosis Factor-Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a critical role in inflammation, immunity, and cellular homeostasis. Its biological activity is tightly regulated by a post-translational mechanism known as ectodomain shedding, which releases the soluble, active form of TNF-α from its membrane-bound precursor. This process is primarily mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Inhibition of TACE presents a key therapeutic strategy for mitigating inflammatory conditions driven by excessive TNF-α. This technical guide provides an in-depth examination of (S,S)-TAPI-1, a stereoisomer of the potent TACE inhibitor TAPI-1. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols for its study, and provide visual representations of the associated biological pathways and workflows.

Introduction to TNF-α Shedding

TNF-α is initially synthesized as a 26 kDa Type II transmembrane protein (pro-TNF-α).[1][2] This membrane-anchored form is biologically active and can signal through cell-to-cell contact.[1] However, for systemic and localized inflammatory responses, the extracellular domain of pro-TNF-α is proteolytically cleaved to release a 17 kDa soluble homotrimer (sTNF-α), which can then circulate and act on distant cells.[1][3]

This cleavage event, or "shedding," is executed by the enzyme TACE (ADAM17), a zinc-dependent metalloproteinase. TACE is the principal and most efficient sheddase for pro-TNF-α. The activity of TACE can be upregulated by various inflammatory stimuli, such as lipopolysaccharide (LPS) or phorbol esters (PMA), leading to enhanced release of sTNF-α. Given its central role in producing the primary mediator of acute inflammation, TACE has become a significant target for the development of anti-inflammatory therapeutics.

This compound: A TACE Inhibitor

This compound is a specific stereoisomer of TAPI-1 (TNF-α Protease Inhibitor-1), a broad-spectrum hydroxamate-based inhibitor of metalloproteinases (MMPs) and ADAMs. It functions by chelating the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This compound has been utilized as a chemical tool to investigate the roles of TACE in various physiological and pathological processes, including the shedding of cytokine receptors and other cell surface proteins. By inhibiting TACE, this compound effectively blocks the conversion of pro-TNF-α to its soluble, active form, thus reducing the concentration of circulating sTNF-α.

Quantitative Analysis of TAPI-1 Inhibition

The potency of TAPI-1 and its isomers has been evaluated against TACE/ADAM17 and other substrates. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy. The data below, compiled from various studies, demonstrates the inhibitory capacity of TAPI-1 under different experimental conditions. A notable discrepancy exists in the literature regarding the precise IC50 value, with some studies reporting values in the nanomolar range and others in the micromolar range, which may reflect different assay conditions, cell types, or substrates.

InhibitorTarget/SubstrateCell Line/ConditionReported IC50Citation(s)
This compound sAPPα Shedding (TACE-dependent)TACE-overexpressing cells0.92 µM
This compound sAPPα Shedding (M3-stimulated)HEK293 cells3.61 µM
This compound sAPPα Shedding (Constitutive)Non-TACE-overexpressing cells8.09 µM
TAPI-1 ADAM17 ActivityIn vitro assay128.0 ± 0.9 nM
TAPI-1 TNF-α Release-50 - 100 µM
TAPI-1 IL-6R Release-5 - 10 µM
TAPI-1 TNFRI Release-5 - 10 µM
TAPI-1 TNFRII Release-25 - 50 µM

Signaling and Inhibition Pathway

The shedding of pro-TNF-α is a critical control point in the inflammatory cascade. Inflammatory stimuli activate signaling pathways that enhance the catalytic activity of TACE, leading to increased processing of pro-TNF-α. This compound directly interferes with this process by binding to the TACE active site.

TACE_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α (26 kDa) (Membrane-Bound) sTNF Soluble TNF-α (17 kDa) (Active Cytokine) proTNF->sTNF Releases TACE TACE (ADAM17) TACE->proTNF Cleaves Inflammation Inflammatory Response sTNF->Inflammation Initiates Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Stimuli->TACE Activates TAPI1 This compound TAPI1->TACE Inhibits

Figure 1. Mechanism of TACE-mediated TNF-α shedding and its inhibition by this compound.

Experimental Protocols

To assess the efficacy of this compound in inhibiting TNF-α shedding, a combination of cellular and biochemical assays is required. The following protocols provide a framework for these investigations.

Experimental Workflow Overview

The general workflow involves stimulating cells to induce TNF-α production and shedding, treating them with this compound, and then quantifying the resulting changes in both soluble and cell-surface TNF-α.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Culture Cells (e.g., THP-1 monocytes) stimulate Stimulate cells with LPS or PMA to induce pro-TNF-α expression and TACE activity start->stimulate treat Treat cells with varying concentrations of this compound stimulate->treat incubate Incubate for defined period (e.g., 4-24 hours) treat->incubate collect Collect Culture Supernatant and Harvest Cells Separately incubate->collect elisa Quantify Soluble TNF-α in Supernatant via ELISA collect->elisa flow Quantify Cell-Surface pro-TNF-α on Harvested Cells via Flow Cytometry collect->flow data Analyze Data: Determine IC50 of this compound elisa->data flow->data

Figure 2. General experimental workflow for evaluating this compound activity.
Protocol: Measurement of Soluble TNF-α by ELISA

This protocol details a sandwich ELISA to quantify the amount of sTNF-α released into the cell culture medium.

  • Plate Preparation : Coat a 96-well microplate with a capture antibody specific for human TNF-α. Incubate overnight at 4°C. Wash the plate 3-4 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Preparation : Prepare a standard curve by performing serial dilutions of recombinant human TNF-α in Assay Diluent, typically ranging from 1000 pg/mL down to 15 pg/mL. Thaw collected cell culture supernatants (samples) and dilute them if necessary.

  • Incubation : Add 100 µL of standards and samples to the appropriate wells in duplicate. Cover the plate and incubate for 2 hours at room temperature.

  • Washing : Aspirate the liquid from each well and wash 4 times with Wash Buffer.

  • Detection Antibody : Add 100 µL of a biotin-conjugated detection antibody specific for human TNF-α to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate : Wash the plate again as in step 4. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development : Wash the plate again. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing a blue color to develop.

  • Reaction Stop and Reading : Add 50-100 µL of Stop Solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow. Read the absorbance at 450 nm on a microplate reader immediately.

  • Data Analysis : Subtract the blank reading, generate a standard curve using a four-parameter logistic fit, and determine the concentration of TNF-α in the samples.

Protocol: Measurement of Cell-Surface pro-TNF-α by Flow Cytometry

This protocol is for quantifying the amount of pro-TNF-α remaining on the cell surface after treatment, which is expected to increase when shedding is inhibited.

  • Cell Preparation : Harvest cells gently (e.g., using a cell scraper or non-enzymatic dissociation buffer for adherent cells) and transfer up to 1 x 10⁶ cells into a FACS tube.

  • Washing : Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide), centrifuging at 300-350 x g for 5 minutes, and decanting the supernatant. Repeat once.

  • Fc Receptor Blocking : To prevent non-specific antibody binding, resuspend the cell pellet in staining buffer containing an Fc blocking reagent (e.g., human IgG). Incubate for 15 minutes at room temperature.

  • Primary Antibody Staining : Without washing, add a fluorochrome-conjugated primary antibody specific for the extracellular domain of human TNF-α directly to the cell suspension. Vortex gently. Incubate for 30 minutes at 4°C in the dark.

  • Washing : Wash the cells twice with 2 mL of staining buffer as described in step 2 to remove unbound antibody.

  • Data Acquisition : Resuspend the final cell pellet in 200-400 µL of staining buffer. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis : Gate on the cell population of interest based on forward and side scatter properties. Quantify the Mean Fluorescence Intensity (MFI) or the percentage of TNF-α positive cells in the this compound treated samples compared to controls. An increase in MFI indicates an accumulation of pro-TNF-α on the cell surface due to shedding inhibition.

Protocol: In Vitro TACE Activity Assay

This assay measures the enzymatic activity of TACE directly, often using a fluorogenic peptide substrate.

  • Enzyme and Substrate Preparation : Reconstitute purified, active TACE enzyme in assay buffer. Prepare a fluorogenic TACE substrate, which is typically a peptide containing the TNF-α cleavage site flanked by a quencher and a fluorophore (FRET substrate).

  • Inhibitor Preparation : Prepare serial dilutions of this compound to test a range of concentrations.

  • Reaction Setup : In a 96-well plate, add the TACE enzyme to wells containing either assay buffer (control) or the diluted this compound. Incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add the TACE substrate to all wells to start the enzymatic reaction.

  • Measurement : Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 318/449 nm for some kits) over time, typically for 30-60 minutes at 37°C. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis : Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for studying the biological consequences of TACE/ADAM17 inhibition. By effectively blocking the shedding of pro-TNF-α, it allows researchers to dissect the distinct roles of the membrane-bound and soluble forms of this potent cytokine. The quantitative data, while variable across different experimental systems, consistently demonstrates its inhibitory action. The protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other potential TACE inhibitors, furthering our understanding of TNF-α biology and aiding in the development of novel anti-inflammatory therapies.

References

The Impact of (S,S)-TAPI-1 on Cytokine Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-TAPI-1, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, is a potent inhibitor of Tumor Necrosis Factor-α-Converting Enzyme (TACE), also known as ADAM17. By blocking the activity of TACE, this compound prevents the proteolytic cleavage, or "shedding," of a variety of cell surface proteins, including the pro-inflammatory cytokine TNF-α and several cytokine receptors. This inhibition of shedding has profound effects on cytokine receptor signaling, attenuating downstream inflammatory cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways involved.

Mechanism of Action: Inhibition of TACE-Mediated Shedding

This compound primarily exerts its effects by inhibiting the enzymatic activity of TACE (ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. TACE is responsible for the ectodomain shedding of numerous transmembrane proteins, a process that releases the extracellular portion of the protein from the cell surface.

Key substrates of TACE that are relevant to cytokine signaling include:

  • Tumor Necrosis Factor-α (TNF-α): TACE cleaves the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this potent pro-inflammatory cytokine.

  • Cytokine Receptors: TACE mediates the shedding of various cytokine receptors, including the Interleukin-6 receptor (IL-6R) and TNF receptors (TNFRI and TNFRII). The shedding of these receptors can have complex regulatory effects on signaling. For instance, soluble IL-6R (sIL-6R) can bind to IL-6 and activate cells that do not express the membrane-bound IL-6R, a process known as trans-signaling.

By inhibiting TACE, this compound prevents the release of soluble TNF-α and the shedding of cytokine receptors, thereby modulating the intensity and nature of downstream signaling events.

Quantitative Data: Inhibitory Activity of TAPI-1 and this compound

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of TAPI-1 and its (S,S)-isomer against TACE and for the shedding of various substrates.

CompoundTarget/ProcessIC50 ValueCell Line/SystemReference
This compound TACE-dependent sAPPα release0.92 µMTACE-overexpressing cells[1]
This compound Muscarinic receptor-stimulated sAPPα release3.61 µMHEK-293 cells[1]
This compound Constitutive sAPPα release8.09 µMNon-TACE-overexpressing cells[1]
TAPI-1 TACE (ADAM17)Not specifiedNot specified
TAPI-1 TNF-α release50-100 µMNot specified
TAPI-1 IL-6R shedding5-10 µMNot specified
TAPI-1 TNFRI shedding5-10 µMNot specified
TAPI-1 TNFRII shedding25-50 µMNot specified

Impact on Downstream Signaling Pathways

The inhibition of TACE-mediated shedding by this compound directly impacts key intracellular signaling pathways that are activated by cytokines.

TNF-α Signaling and the NF-κB Pathway

By preventing the release of soluble TNF-α, this compound reduces the activation of TNF receptors. This, in turn, leads to decreased activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, cell survival, and proliferation.

TNF_alpha_signaling TNF_alpha Soluble TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates TACE TACE (ADAM17) TACE->TNF_alpha pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE Cleavage SS_TAPI_1 This compound SS_TAPI_1->TACE Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NF_kB NF-κB IKK->NF_kB Releases IkappaB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Figure 1: this compound inhibits TNF-α signaling.
IL-6 Receptor Signaling and the JAK-STAT Pathway

The impact of this compound on IL-6 receptor signaling is multifaceted. By inhibiting the shedding of the membrane-bound IL-6 receptor (IL-6R), it can dampen IL-6 trans-signaling, which is often associated with pro-inflammatory responses. This leads to reduced activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

IL6_signaling IL6 IL-6 sIL6R Soluble IL-6R IL6->sIL6R Binds gp130 gp130 sIL6R->gp130 Binds mIL6R Membrane IL-6R TACE TACE (ADAM17) mIL6R->TACE Shedding TACE->sIL6R SS_TAPI_1 This compound SS_TAPI_1->TACE Inhibits JAK JAK gp130->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Figure 2: this compound's impact on IL-6 trans-signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine receptor signaling.

TNF-α Shedding Assay in THP-1 Cells

This protocol describes the measurement of soluble TNF-α released from PMA-stimulated THP-1 human monocytic cells.

TNF_alpha_Shedding_Workflow Start Start Seed_Cells Seed THP-1 cells (2x10^5 cells/ml) Start->Seed_Cells Differentiate Differentiate with PMA (16-160 nM, 4h) Seed_Cells->Differentiate Pretreat Pre-treat with This compound (various conc.) Differentiate->Pretreat Stimulate Stimulate with PMA (e.g., 100 ng/ml, 4-24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure TNF-α by ELISA Collect->ELISA End End ELISA->End

Figure 3: Workflow for TNF-α shedding assay.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Human TNF-α ELISA Kit (e.g., from R&D Systems or Abcam)

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells at a density of 2 x 10^5 cells/ml in a 96-well plate.

  • Differentiate the THP-1 cells into macrophage-like cells by treating with 16-160 nM PMA for 4 hours.

  • Wash the cells to remove PMA and replace with fresh media.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a shedding agent, such as a higher concentration of PMA (e.g., 100 ng/ml), for 4 to 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of JAK-STAT Signaling

This protocol outlines the detection of phosphorylated (activated) JAK2 and STAT3 in response to cytokine stimulation.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Appropriate cytokine (e.g., IL-6)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate cells with the appropriate cytokine (e.g., IL-6) for a short duration (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total protein levels (e.g., total-STAT3) as a loading control.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol describes the visualization of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus upon stimulation.

Materials:

  • Cells grown on glass coverslips

  • Stimulus (e.g., TNF-α)

  • This compound

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α, for the optimal time determined by a time-course experiment (typically 30-60 minutes).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody for 1-2 hours at room temperature.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE-mediated shedding in cytokine receptor signaling. By inhibiting the release of soluble inflammatory mediators and the cleavage of their receptors, this compound allows for the dissection of complex signaling networks. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of TACE inhibition in inflammatory and autoimmune diseases. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully elucidate its clinical utility.

References

(S,S)-TAPI-1: A Technical Guide to its Metalloproteinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-TAPI-1, an isomer of the well-characterized TNF-α processing inhibitor-1 (TAPI-1), is a potent broad-spectrum inhibitor of metalloproteinases. This guide provides an in-depth overview of its inhibitory profile, detailed experimental protocols for assessing its activity, and visualization of its impact on key cellular signaling pathways.

Data Presentation: Inhibitory Activity of TAPI Analogs

Quantitative data on the inhibitory activity of this compound against a wide range of purified metalloproteinases is not extensively available in publicly accessible literature. However, the inhibitory profile of its closely related analogs, TAPI-1 and TAPI-2, provides valuable insights into its expected activity. TAPI compounds are known to be potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Notes
TAPI-1TACE (ADAM17)--Widely recognized as a potent TACE inhibitor.[1]
TAPI-1General MMPs--Known broad-spectrum MMP inhibitor.[1]
This compoundTACE (in cells)920-Inhibition of TACE-dependent sAPPα release in TACE-overexpressing cells.
TAPI-2TACE (ADAM17)-120 ± 30Broad-spectrum inhibitor.
TAPI-2ADAM8-10,000 ± 1000
TAPI-2ADAM10-3,000 ± 2000
TAPI-2ADAM12->100,000
TAPI-2MMP-12-12,000
Batimastat (BB-94)MMP-13-A well-known broad-spectrum MMP inhibitor for comparison.
Batimastat (BB-94)MMP-24-
Batimastat (BB-94)MMP-320-
Batimastat (BB-94)MMP-910-
Batimastat (BB-94)ADAM17230-
GI254023XMMP-1108131 ± 82Another broad-spectrum inhibitor for comparison.[2]
GI254023XADAM9280-[2]
GI254023XADAM105.316.4 ± 0.6[2]
GI254023XADAM17541-

Experimental Protocols

Protocol 1: Determination of IC50 for Metalloproteinase Inhibition using a Fluorogenic Substrate Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific metalloproteinase, such as ADAM17 or an MMP, using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

  • Recombinant active metalloproteinase (e.g., human ADAM17)

  • Fluorogenic FRET peptide substrate specific for the enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

Procedure:

  • Preparation of Reagents:

    • Reconstitute the recombinant enzyme in assay buffer to a stock concentration recommended by the supplier. Aliquot and store at -80°C.

    • Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 1-10 mM).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Setup:

    • Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point, 2-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 0.195 µM). Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).

    • In a 96-well black microplate, add 25 µL of each inhibitor dilution to triplicate wells.

    • Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

    • Add 50 µL of the diluted enzyme to each well containing the inhibitor.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Km value for the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the no-inhibitor control (V0) to obtain the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V / V0)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_velocity Calculate Initial Velocities read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data fit_curve Fit Curve and Determine IC50 plot_data->fit_curve

Caption: Workflow for determining the IC50 of this compound.

Inhibition of TNF-α Signaling Pathway

This compound, by inhibiting TACE (ADAM17), prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This disrupts the subsequent inflammatory signaling cascade.

tnf_pathway cluster_membrane Cell Membrane pro_tnf pro-TNF-α (membrane-bound) s_tnf Soluble TNF-α pro_tnf->s_tnf Cleavage tace TACE (ADAM17) tace->s_tnf tnfr1 TNFR1 tradd TRADD tnfr1->tradd Recruits s_tnf->tnfr1 Binds tapi1 This compound tapi1->tace Inhibits nf_kb NF-κB Activation tradd->nf_kb Activates inflammation Inflammatory Response nf_kb->inflammation Leads to

Caption: this compound inhibits the TACE-mediated release of soluble TNF-α.

Inhibition of EGFR Ligand Shedding and Signaling

This compound can also inhibit the TACE-mediated shedding of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). This prevents the autocrine or paracrine activation of EGFR and downstream pro-proliferative signaling pathways like the Ras/MAPK cascade.

egfr_pathway cluster_membrane Cell Membrane pro_ligand pro-TGF-α / pro-AREG (membrane-bound) s_ligand Soluble Ligand (TGF-α / AREG) pro_ligand->s_ligand Shedding tace_egfr TACE (ADAM17) tace_egfr->s_ligand egfr EGFR ras Ras egfr->ras Activates s_ligand->egfr Binds & Activates tapi1_egfr This compound tapi1_egfr->tace_egfr Inhibits mapk_cascade MAPK Cascade (Raf/MEK/ERK) ras->mapk_cascade Activates proliferation Cell Proliferation & Survival mapk_cascade->proliferation Promotes

References

(S,S)-TAPI-1: A Technical Guide to Investigating Ectodomain Shedding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,S)-TAPI-1, a potent broad-spectrum inhibitor of metalloproteinases, and its application in the study of ectodomain shedding. This document details its mechanism of action, target specificity, and provides structured data on its inhibitory activity. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex signaling pathways and workflows using the DOT language for Graphviz.

Introduction to this compound and Ectodomain Shedding

Ectodomain shedding is a crucial post-translational modification where the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases, most notably members of the "A Disintegrin and Metalloproteinase" (ADAM) family, such as ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). Ectodomain shedding plays a pivotal role in regulating the function of a vast array of cell surface proteins, including growth factors, cytokines, adhesion molecules, and their receptors. Dysregulation of this process is implicated in numerous physiological and pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

This compound is a stereoisomer of the hydroxamate-based metalloproteinase inhibitor TAPI-1. It exhibits broad-spectrum inhibitory activity against several matrix metalloproteinases (MMPs) and ADAMs, with a notable potency towards ADAM17. Its ability to block the activity of these sheddases makes it an invaluable tool for researchers studying the mechanisms and consequences of ectodomain shedding. By inhibiting the release of specific ectodomains, this compound allows for the elucidation of the roles of both the shed, soluble proteins and the remaining membrane-tethered fragments in various signaling pathways.

Mechanism of Action and Target Profile

This compound, like other hydroxamate-based inhibitors, functions by chelating the zinc ion within the catalytic domain of metalloproteinases. This interaction reversibly inhibits the enzymatic activity of the protease, preventing the cleavage of its substrates. While TAPI-1 is a broad-spectrum inhibitor, its different stereoisomers can exhibit varied potencies against specific proteases. This compound is frequently utilized for its effective inhibition of ADAM17, a key sheddase for a multitude of substrates, including Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR). It also demonstrates inhibitory activity against ADAM10, another critical sheddase involved in processes such as Notch signaling.

Data Presentation: Inhibitory Activity of TAPI-1 and its Analogs

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for TAPI-1 and its analogs against key ADAM proteases. This data provides a quantitative basis for selecting appropriate inhibitor concentrations in experimental setups.

InhibitorTargetIC50 (nM)Cell/Assay TypeReference
TAPI-1ADAM17 (TACE)128.0 ± 0.9In vitro fluorogenic peptide assay[1]
TAPI-1TNF-α Shedding~10,000LPS-stimulated THP-1 cells[2]
This compoundTACE-dependent sAPPα release920TACE-overexpressing cells[3]
This compoundMuscarinic receptor-stimulated sAPPα release3,610Non-TACE-overexpressing cells[3]
This compoundBasal sAPPα release8,090Non-TACE-overexpressing cells[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study ectodomain shedding.

Cell-Based Ectodomain Shedding Assay

This protocol describes a general method to assess the inhibition of shedding of a specific cell surface protein in a cellular context.

Materials:

  • Cells expressing the protein of interest

  • Cell culture medium and supplements

  • This compound (or other inhibitors)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors, etc.)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Antibodies specific for the shed ectodomain and a loading control protein

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) in serum-free or low-serum medium for 30-60 minutes.

    • Induce shedding by adding the stimulus (e.g., 10-100 ng/mL PMA) and incubate for the desired time (e.g., 30 minutes to several hours), depending on the specific shedding event being studied.

  • Sample Collection:

    • Conditioned Medium: Carefully collect the cell culture supernatant, which contains the shed ectodomains. Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and collect the cleared supernatant.

    • Cell Lysate: Wash the remaining adherent cells twice with ice-cold PBS. Lyse the cells directly in the well by adding ice-cold lysis buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation and Protein Quantification:

    • Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • For the conditioned medium, proteins may need to be concentrated, for example, by using centrifugal filter units or TCA precipitation, especially for low-abundance shed proteins.

  • Western Blot Analysis:

    • Normalize the volume of conditioned medium loaded onto the SDS-PAGE gel based on the total protein concentration of the corresponding cell lysate to ensure equal loading.

    • Load equal amounts of protein from the cell lysates to analyze the levels of the full-length membrane-bound protein and a loading control.

    • Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the ectodomain of the protein of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

    • Re-probe the cell lysate blot with an antibody against a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities of the shed ectodomain in the conditioned medium and the full-length protein in the cell lysate using densitometry software.

    • Normalize the shed ectodomain signal to the loading control in the corresponding cell lysate.

    • Calculate the percentage of shedding inhibition by this compound compared to the vehicle-treated, stimulated control.

In Vitro ADAM17 Activity Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant ADAM17 using a fluorogenic peptide substrate.

Materials:

  • Recombinant human ADAM17 catalytic domain

  • Fluorogenic peptide substrate for ADAM17 (e.g., a quenched fluorescent peptide containing the cleavage site of a known ADAM17 substrate like TNF-α)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant ADAM17 and the fluorogenic substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the recombinant ADAM17.

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair in the substrate.

    • Measure the increase in fluorescence over time at a constant temperature (e.g., 37°C). The cleavage of the substrate by ADAM17 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value of this compound for ADAM17.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of ectodomain shedding with this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cell_culture 1. Cell Culture inhibitor_treatment 2. Pre-treatment with This compound cell_culture->inhibitor_treatment stimulus 3. Induce Shedding (e.g., PMA) inhibitor_treatment->stimulus collect_medium 4a. Collect Conditioned Medium (Shed Ectodomain) stimulus->collect_medium collect_lysate 4b. Collect Cell Lysate (Full-length Protein) stimulus->collect_lysate western_blot 5. Western Blot collect_medium->western_blot collect_lysate->western_blot quantification 6. Densitometry and Quantification western_blot->quantification result 7. Determine Inhibition of Ectodomain Shedding quantification->result

Caption: Experimental workflow for studying ectodomain shedding inhibition.

notch_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus notch Notch Receptor adam10 ADAM10 notch->adam10 S2 Cleavage gamma_secretase γ-Secretase notch->gamma_secretase S3 Cleavage ligand Delta/Jagged Ligand (on adjacent cell) ligand->notch Binding nicd Notch Intracellular Domain (NICD) gamma_secretase->nicd Releases tapi1 This compound tapi1->adam10 Inhibits csl CSL nicd->csl maml MAML csl->maml target_genes Target Gene Transcription (e.g., Hes, Hey) maml->target_genes Activates

Caption: Inhibition of Notch signaling by this compound.

egfr_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling pro_egfr_ligand pro-EGFR Ligand (e.g., TGF-α) adam17 ADAM17 (TACE) pro_egfr_ligand->adam17 Shedding soluble_ligand Soluble EGFR Ligand adam17->soluble_ligand Releases egfr EGFR ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt tapi1 This compound tapi1->adam17 Inhibits soluble_ligand->egfr Binds and Activates proliferation Cell Proliferation, Survival, etc. ras_raf_mek_erk->proliferation pi3k_akt->proliferation

Caption: Inhibition of EGFR signaling by blocking ligand shedding.

Conclusion

This compound is a powerful pharmacological tool for the investigation of ectodomain shedding. Its ability to inhibit key sheddases, particularly ADAM17, allows researchers to dissect the intricate roles of shed ectodomains in a multitude of biological processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in studying the complex mechanisms of ectodomain shedding and its implications in health and disease. Careful consideration of inhibitor concentration, treatment duration, and appropriate controls, as outlined in the experimental protocols, is crucial for obtaining robust and reproducible results. The visualization of the affected signaling pathways further aids in understanding the downstream consequences of inhibiting this fundamental cellular process.

References

Foundational Research on (S,S)-TAPI-1 in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), and its implications in cancer biology. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. Its primary mechanism of action in cancer biology is the inhibition of TACE (Tumor Necrosis Factor-α Converting Enzyme), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins. By inhibiting TACE, this compound effectively blocks the shedding of several key molecules involved in cancer progression, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition disrupts critical signaling pathways that drive tumor growth, proliferation, migration, and invasion.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its related compound TAPI-1 on various cancer cell lines.

Table 1: IC50 Values of this compound

Target/ProcessCell Line/ConditionIC50 (µM)Reference
Muscarinic Acetylcholine Receptor M3-stimulated sAPPα releaseNon-TACE-overexpressing cells8.09[1]
TACE-dependent sAPPα releaseTACE-overexpressing cells0.92[1]
Muscarinic Acetylcholine Receptor M3-stimulated sAPPα releaseTACE-overexpressing cells3.61[1]

Table 2: Dose-Dependent Effect of TAPI-1 on Esophageal Squamous Cell Carcinoma (ESCC) Cell Viability [1]

Concentration (µM)Cell Line: TE-1 (% Viability)Cell Line: Eca109 (% Viability)
0100100
1.25~100~100
2.5~100~100
5~100~100
10~80~85
20~70~75

Table 3: Quantitative Effects of TAPI-1 on ESCC Cell Migration and Invasion

TreatmentCell LineAssay% Inhibition (approx.)
TAPI-1 (5 µM)TE-1Migration50
TAPI-1 (5 µM)Eca109Migration45
TAPI-1 (5 µM)TE-1Invasion60
TAPI-1 (5 µM)Eca109Invasion55

Signaling Pathways

This compound modulates key signaling pathways in cancer by inhibiting ADAM17. The following diagrams illustrate these interactions.

TAPI1_Mechanism cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF Cleaves EGFR_ligand EGFR Ligands (e.g., TGF-α, Amphiregulin) ADAM17->EGFR_ligand Cleaves sTNF Soluble TNF-α proTNF->sTNF sEGFR_ligand Soluble EGFR Ligands EGFR_ligand->sEGFR_ligand EGFR EGFR TAPI1 This compound TAPI1->ADAM17 Inhibits sEGFR_ligand->EGFR Activates

Mechanism of this compound Action

Downstream_Signaling TAPI1 This compound ADAM17 ADAM17 TAPI1->ADAM17 Inhibits sTNF Soluble TNF-α ADAM17->sTNF Reduces sEGFR_ligand Soluble EGFR Ligands ADAM17->sEGFR_ligand Reduces TNFR TNFR sTNF->TNFR Activates EGFR EGFR sEGFR_ligand->EGFR Activates NFkB NF-κB Pathway TNFR->NFkB Leads to PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Leads to MAPK MAPK Pathway EGFR->MAPK Leads to Proliferation Cell Proliferation, Survival, Migration NFkB->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation

References

Methodological & Application

Application Notes and Protocols for (S,S)-TAPI-1 In Vitro Assays in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (S,S)-TAPI-1, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in cell-based in vitro assays. The following protocols are designed for the human monocytic cell line THP-1 and can be adapted for other relevant cell lines with appropriate optimization.

Mechanism of Action

This compound is an isomer of TAPI-1 and acts as a broad-spectrum matrix metalloproteinase (MMP) inhibitor with high potency against ADAM17. ADAM17 is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting ADAM17, this compound blocks the release of soluble TNF-α from the cell surface, thereby attenuating inflammatory signaling pathways.

Key Applications

  • Inhibition of TNF-α Shedding: Quantify the inhibitory effect of this compound on the release of TNF-α from stimulated cells.

  • Cell Viability and Cytotoxicity Assessment: Evaluate the impact of this compound on cell viability to determine its therapeutic window and potential cytotoxic effects.

Data Presentation

Table 1: Recommended Concentration Ranges and Incubation Times for this compound Assays
ParameterTNF-α Shedding Assay (THP-1 cells)Cell Viability Assay (General)
This compound Concentration Range 0.1 - 50 µM (for IC50 determination)1 - 100 µM
Pre-incubation Time with this compound 1 - 2 hours24 - 72 hours
Stimulation Agent (for shedding assay) Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)Not Applicable
Stimulation Time 4 - 24 hoursNot Applicable
Cell Seeding Density (96-well plate) 1 x 10^5 to 5 x 10^5 cells/well5 x 10^3 to 1 x 10^5 cells/well

Note: The optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Inhibition of TNF-α Shedding in THP-1 Cells

This protocol details the steps to assess the efficacy of this compound in inhibiting the release of TNF-α from THP-1 monocytes differentiated into macrophage-like cells.

Materials:

  • This compound

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Further dilute the stock solution in cell culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Culture and Differentiation of THP-1 Cells:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Treat the cells with 50-100 ng/mL of PMA for 24-48 hours. After differentiation, the cells will become adherent.

    • Carefully aspirate the PMA-containing medium and wash the cells once with sterile PBS.

    • Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and incubate for 24 hours to rest the cells.

  • Treatment with this compound and Stimulation:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium at 2X the final desired concentrations.

    • Aspirate the medium from the rested, differentiated THP-1 cells.

    • Add 50 µL of the 2X this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same concentration of DMSO.

    • Incubate the plate for 1-2 hours at 37°C.

    • Prepare a 2X solution of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL) in serum-free RPMI-1640 medium.

    • Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).

    • Incubate the plate for 4-24 hours at 37°C to induce TNF-α shedding.

  • Quantification of Soluble TNF-α:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatant without disturbing the cell layer.

    • Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assessment using WST-1 Assay

This protocol is for evaluating the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound

  • Adherent or suspension cell line of interest

  • Appropriate cell culture medium and supplements

  • WST-1 cell proliferation reagent

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as described in Protocol 1, Step 1.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 20,000 cells/well for adherent cells) in a final volume of 100 µL of complete culture medium.

    • For adherent cells, allow them to attach overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • For adherent cells, aspirate the medium and add 100 µL of the this compound dilutions. For suspension cells, add 100 µL of the 2X this compound dilutions directly to the wells containing 100 µL of cell suspension.

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • WST-1 Assay:

    • At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only with WST-1) from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set as 100% viability).

    • Plot the percentage of viability against the log concentration of this compound to determine any potential cytotoxic effects.

Visualization of Pathways and Workflows

ADAM17_Signaling_Pathway ADAM17-Mediated TNF-α Shedding Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (26 kDa) Soluble_TNF-alpha Soluble TNF-α (17 kDa) pro-TNF-alpha->Soluble_TNF-alpha ADAM17 ADAM17 (TACE) ADAM17->pro-TNF-alpha Cleaves Stimulus Inflammatory Stimuli (LPS, PMA, etc.) Signaling_Cascade Intracellular Signaling Cascade Stimulus->Signaling_Cascade Signaling_Cascade->ADAM17 Activates TNFR TNF Receptor (TNFR) Soluble_TNF-alpha->TNFR Binds to TAPI1 This compound TAPI1->ADAM17 Inhibits Inflammatory_Response Downstream Inflammatory Response TNFR->Inflammatory_Response Initiates Experimental_Workflow_TNF_alpha Workflow for TNF-α Shedding Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture & Differentiate THP-1 Cells with PMA C Pre-incubate cells with this compound A->C B Prepare this compound and LPS Solutions B->C D Stimulate cells with LPS C->D E Collect Supernatant D->E F Quantify TNF-α using ELISA E->F G Calculate IC50 F->G Experimental_Workflow_Viability Workflow for Cell Viability Assay cluster_prep_via Preparation cluster_treatment_via Treatment cluster_analysis_via Analysis H Seed Cells in 96-well Plate J Treat cells with This compound H->J I Prepare this compound Dilutions I->J K Add WST-1 Reagent and Incubate J->K L Measure Absorbance K->L M Calculate % Viability L->M

Determining the Optimal Concentration of (S,S)-TAPI-1 for Cellular Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal experimental concentration of (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and other matrix metalloproteinases (MMPs). Accurate determination of the working concentration is critical for obtaining reliable and reproducible results in cell-based assays.

Introduction to this compound

This compound is a stereoisomer of TAPI-1, a broad-spectrum metalloproteinase inhibitor. It effectively blocks the "shedding" of a variety of cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands of the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound interferes with critical signaling pathways, such as the AREG/EGFR/ERK pathway, and can suppress signaling cascades like the NF-κB pathway. Its ability to modulate these pathways makes it a valuable tool for studying a range of biological processes, including inflammation, cancer cell proliferation, migration, and invasion.

Mechanism of Action: TACE/ADAM17 Inhibition

TACE (ADAM17) is a key enzyme responsible for the proteolytic release of the extracellular domains of various transmembrane proteins. One of its most well-known substrates is pro-TNF-α, which is cleaved to release soluble TNF-α, a potent inflammatory cytokine. TACE also cleaves and activates EGFR ligands, leading to the transactivation of the EGFR signaling pathway. This compound inhibits this enzymatic activity, thereby preventing the release of these signaling molecules and the subsequent activation of downstream pathways.

Figure 1: Simplified this compound Mechanism of Action cluster_membrane Cell Membrane TACE TACE (ADAM17) proTNF pro-TNF-α TACE->proTNF Cleaves EGFR_ligand pro-EGFR Ligand TACE->EGFR_ligand Cleaves sTNF Soluble TNF-α proTNF->sTNF sEGFR_ligand Soluble EGFR Ligand EGFR_ligand->sEGFR_ligand ssTAPI1 This compound ssTAPI1->TACE Inhibits Inflammation Inflammation sTNF->Inflammation EGFR_pathway EGFR Pathway Activation sEGFR_ligand->EGFR_pathway

Caption: Simplified this compound Mechanism of Action.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured. Below are tables summarizing reported inhibitory concentrations for TAPI-1, which can serve as a starting point for designing dose-response experiments for this compound.

Table 1: Reported IC50 Values for TAPI-1

Cell LineAssayIC50
HEK-293Constitutive sAPPa release8.09 µM[1]
HEK-293Muscarinic receptor-stimulated sAPPa release3.61 µM[1]
-TACE-dependent APP(695) release920 nM[1]

Table 2: Exemplar Concentration Ranges for Functional Assays

Cell LineAssayConcentration RangeObserved Effect
Esophageal Squamous Cell Carcinoma (ESCC)Cell Viability10, 20 µMInhibition of cell viability[2]
Esophageal Squamous Cell Carcinoma (ESCC)Migration and Invasion5 µMInhibition of migration and invasion[2]
THP-1 (monocytic cell line)Cytokine SheddingNot specifiedPrevention of TNF-α, p60 TNFR, and IL-6R release

Experimental Protocols

To determine the optimal this compound concentration for your specific experimental system, a systematic approach involving a dose-response analysis is recommended. The following protocols outline the key experiments.

Experimental Workflow Overview

Figure 2: Experimental Workflow for Determining Optimal this compound Concentration A 1. Cell Seeding C 3. Cell Treatment A->C B 2. This compound Preparation & Serial Dilution B->C D 4. Incubation (24-72h) C->D E 5. Endpoint Assays D->E F Cell Viability Assay (e.g., MTT) E->F Primary Screen G Target Inhibition Assay (e.g., Western Blot for p-EGFR/p-ERK) E->G Secondary Validation H 6. Data Analysis & IC50 Determination F->H G->H

Caption: Workflow for Optimal this compound Concentration.

Protocol 1: Determining Cytotoxicity and IC50 using MTT Assay

This protocol is designed to assess the effect of this compound on cell viability and to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Inhibition by Western Blot

This protocol is used to confirm that this compound is inhibiting the TACE-mediated EGFR signaling pathway by measuring the phosphorylation of downstream targets like EGFR and ERK.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a range of this compound concentrations (based on the MTT assay results, typically below the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each this compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Figure 3: EGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane TACE TACE pro_EGFR_Ligand pro-EGFR Ligand TACE->pro_EGFR_Ligand Cleaves s_EGFR_Ligand Soluble EGFR Ligand pro_EGFR_Ligand->s_EGFR_Ligand EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation ssTAPI1 This compound ssTAPI1->TACE Inhibits s_EGFR_Ligand->EGFR Binds & Activates RAS RAS p_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation

Caption: EGFR Signaling Pathway and this compound Inhibition.

By following these protocols and considering the provided data, researchers can confidently determine the optimal concentration of this compound for their specific cellular experiments, leading to more accurate and impactful scientific findings.

References

(S,S)-TAPI-1 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). It also exhibits inhibitory activity against other matrix metalloproteinases (MMPs). By blocking the "shedding" of various cell surface proteins, this compound serves as a critical tool for studying the roles of TACE and MMPs in a multitude of signaling pathways. These pathways are integral to cellular processes such as inflammation, proliferation, and migration. These notes provide detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of the key signaling pathways it modulates.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro experiments. While highly soluble in Dimethyl Sulfoxide (DMSO), its aqueous solubility is limited. Therefore, a concentrated stock solution in DMSO is typically prepared and subsequently diluted to the final working concentration in cell culture media.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 1.67 mg/mLA clear stock solution can be prepared at this concentration.[1] Storage at -20°C or -80°C is recommended for long-term stability.
Cell Culture MediaMicromolar Range (e.g., 1-20 µM)Direct solubility in aqueous media is low. Working concentrations are achieved by diluting a DMSO stock. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathways Modulated by this compound

This compound primarily targets TACE/ADAM17, a key enzyme responsible for the ectodomain shedding of numerous transmembrane proteins. This shedding event can either release a soluble, active ligand or inactivate a receptor, thereby influencing downstream signaling.

TACE_ADAM17_Signaling TAPI1 This compound TACE TACE TAPI1->TACE Inhibits pro_TNF pro_TNF TACE->pro_TNF Cleaves EGFR_ligand EGFR_ligand TACE->EGFR_ligand Cleaves Notch_receptor Notch_receptor TACE->Notch_receptor Cleaves Cytokine_receptor Cytokine_receptor TACE->Cytokine_receptor Cleaves sTNF sTNF pro_TNF->sTNF NFkB NFkB sTNF->NFkB sEGFR_ligand sEGFR_ligand EGFR_ligand->sEGFR_ligand EGFR EGFR sEGFR_ligand->EGFR Notch_signaling Notch_signaling Notch_receptor->Notch_signaling Cytokine_signaling Cytokine_signaling Cytokine_receptor->Cytokine_signaling Modulates ERK_MAPK ERK_MAPK EGFR->ERK_MAPK

Caption: TACE/ADAM17 Signaling Pathway Inhibition by this compound.

This compound also inhibits other matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix (ECM) and the release of signaling molecules.

MMP_Inhibition TAPI1 This compound MMPs Matrix Metalloproteinases (MMPs) TAPI1->MMPs Inhibits ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) MMPs->ECM Degrades Degradation ECM Degradation ECM->Degradation Cell_Processes Cell Migration, Invasion, & Proliferation Degradation->Cell_Processes Enables

Caption: General MMP Inhibition by this compound.

By inhibiting TACE, this compound can suppress the activation of the NF-κB signaling pathway, which is often triggered by TNF-α.

NFkB_Pathway TACE TACE pro_TNF pro-TNF-α TACE->pro_TNF Cleaves sTNF Soluble TNF-α pro_TNF->sTNF TNFR TNF Receptor sTNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces TAPI1 This compound TAPI1->TACE Inhibits

Caption: Suppression of NF-κB Pathway via TACE Inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 433.55 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 433.55 g/mol = 4.3355 mg

  • Weighing: Carefully weigh out approximately 4.34 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Cell Treatment with this compound

This protocol provides a general workflow for treating adherent cells in culture with this compound.

Cell_Treatment_Workflow start Start: Seed cells and grow to desired confluency prep_media Prepare fresh culture media start->prep_media dilute_tapi Dilute this compound stock solution in fresh media to working concentration prep_media->dilute_tapi add_vehicle Prepare vehicle control media (with equivalent DMSO concentration) prep_media->add_vehicle add_treatment Add media with this compound to treatment wells dilute_tapi->add_treatment add_control Add vehicle control media to control wells add_vehicle->add_control remove_old_media Aspirate old media from cell culture plates remove_old_media->add_treatment remove_old_media->add_control incubate Incubate for the desired duration add_treatment->incubate add_control->incubate harvest Harvest cells or supernatant for downstream analysis incubate->harvest

Caption: Experimental Workflow for Cell Treatment.

Materials:

  • Cultured cells at the desired confluency (e.g., 70-80%)

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile pipette tips and tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Determine Working Concentration: Based on literature or preliminary experiments, decide on the final concentration(s) of this compound to be used (e.g., 1 µM, 5 µM, 10 µM).

  • Prepare Treatment Media:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the total volume of media for your experiment. For example, to make 10 mL of media with a final concentration of 10 µM from a 10 mM stock:

      • V1 (stock) = (C2 (final) x V2 (final)) / C1 (stock)

      • V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • In a sterile tube, add the calculated volume of the this compound stock solution to the required volume of pre-warmed complete culture medium. Mix well by gentle inversion.

  • Prepare Vehicle Control: Prepare a corresponding volume of control medium containing the same final concentration of DMSO as the treatment media (e.g., if the treatment has 0.1% DMSO, the control should also have 0.1% DMSO). This is crucial to distinguish the effects of the compound from those of the solvent.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture plates or wells.

    • Gently add the prepared treatment media to the designated wells and the vehicle control media to the control wells.

  • Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells or culture supernatant can be harvested for various downstream analyses, such as Western blotting, ELISA, flow cytometry, or gene expression analysis.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE/ADAM17 and other MMPs in cellular signaling. Proper handling, including the preparation of a DMSO stock solution and the use of appropriate vehicle controls, is essential for obtaining reliable and reproducible results. The information and protocols provided in these application notes are intended to serve as a guide for researchers utilizing this compound in their studies.

References

Application Notes and Protocols for the Preparation of (S,S)-TAPI-1 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs)[1][2][3]. As a crucial tool in the study of signal transduction and disease pathology, the accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 499.60 g/mol [1][4]
Appearance White to beige solid/powder
Solubility in DMSO ≥24.98 mg/mL; up to 99 mg/mL (198.15 mM)
Solubility in Ethanol ≥15.77 mg/mL (with sonication); up to 99 mg/mL
Storage of Solid 3 years at -20°C
Storage of Stock Solution 1 year at -80°C in solvent; 6 months at -80°C; 1 month at -20°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure
  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.996 mg of this compound.

    • Calculation:

      • Molecular Weight (MW) of this compound = 499.60 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 499.60 g/mol = 0.004996 g = 4.996 mg

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh DMSO as moisture can reduce the solubility of the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or amber vials.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D E Visually Inspect Solution D->E F Optional: Warm/Sonicate if Needed E->F G Aliquot into Single-Use Volumes E->G H Store at -80°C (Long-Term) or -20°C (Short-Term) G->H G TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE sTNF Soluble TNF-α (Released) proTNF pro-TNF-α (Membrane-bound) proTNF->sTNF TACE Inflammation Pro-inflammatory Signaling sTNF->Inflammation

References

Application Notes and Protocols: Measuring Cytokine Release Following (S,S)-TAPI-1 Treatment using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1 is a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), a key metalloproteinase responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] Understanding the impact of this compound on cytokine release is crucial for its development as a therapeutic agent for inflammatory diseases. This document provides a detailed protocol for quantifying cytokine levels, primarily TNF-α, in cell culture supernatants following treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the underlying signaling pathway and provides a comprehensive experimental workflow.

Introduction

Cytokines are small proteins that play a critical role in cell signaling, particularly in modulating immune and inflammatory responses.[3][4] Dysregulated cytokine production is a hallmark of many inflammatory diseases.[4] One of the most pivotal pro-inflammatory cytokines is TNF-α, which is initially synthesized as a transmembrane protein (pro-TNF-α). The release of its soluble, active form is mediated by the proteolytic cleavage activity of TACE, also known as ADAM17.

This compound acts as a TACE inhibitor, thereby blocking the release of soluble TNF-α. This inhibitory action makes it a compound of significant interest for research and drug development in the context of inflammatory disorders. The sandwich ELISA is a highly specific and sensitive method for quantifying the concentration of soluble cytokines in biological fluids, including cell culture supernatants. This application note provides a robust protocol for utilizing ELISA to assess the efficacy of this compound in inhibiting cytokine release.

Signaling Pathway Modulated by this compound

The primary mechanism of action for this compound involves the direct inhibition of TACE (ADAM17). This enzyme is critical for the ectodomain shedding of numerous transmembrane proteins. In the context of inflammation, its most well-studied role is the cleavage of pro-TNF-α to release soluble TNF-α, which can then bind to its receptors on other cells, propagating the inflammatory cascade. By inhibiting TACE, this compound prevents this release, leading to an accumulation of the membrane-bound form of TNF-α and a decrease in the soluble, active cytokine in the extracellular environment.

TAPI1_Pathway Signaling Pathway of this compound Action cluster_cell Cell Membrane pro_TNF pro-TNF-α (membrane-bound) soluble_TNF Soluble TNF-α (Released) pro_TNF->soluble_TNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF TAPI1 This compound TAPI1->TACE Inhibits Inflammation Pro-inflammatory Response soluble_TNF->Inflammation Activates

Caption: this compound inhibits TACE, preventing pro-TNF-α cleavage.

Experimental Protocols

This section details the protocol for treating cells with this compound and subsequently measuring TNF-α release using a sandwich ELISA.

Cell Culture and Treatment
  • Cell Seeding: Plate appropriate cells (e.g., macrophages like RAW 264.7 or THP-1, or primary immune cells) in a 24-well or 96-well culture plate at a suitable density and allow them to adhere overnight.

  • Inflammatory Stimulus (Optional but Recommended): To induce robust cytokine production, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS). A typical concentration is 1 µg/mL for 4-6 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a range of concentrations.

  • Incubation: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest TAPI-1 concentration). Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).

  • Supernatant Collection: After incubation, centrifuge the culture plates at a low speed (e.g., 1500 rpm for 10 minutes at 4°C) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

  • Sample Storage: Assay the supernatants immediately or store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Sandwich ELISA Protocol for TNF-α Measurement

This is a general protocol and should be adapted based on the specific ELISA kit manufacturer's instructions.

Materials:

  • ELISA plate pre-coated with TNF-α capture antibody

  • Recombinant TNF-α standard

  • Biotinylated TNF-α detection antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent/Blocking Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Cell culture supernatants (samples)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's manual. Reconstitute lyophilized components and prepare serial dilutions of the TNF-α standard to generate a standard curve.

  • Coating (if not pre-coated): If using an uncoated plate, add 100 µL of capture antibody diluted in coating buffer to each well and incubate overnight at 4°C.

  • Blocking: Wash the plate 2-3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate or triplicate. Incubate for 2 hours at RT or as directed by the manufacturer.

  • Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1-2 hours at RT.

  • Enzyme Conjugate Incubation: Wash the plate 3-4 times. Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 20-30 minutes at RT, protected from light.

  • Substrate Development: Wash the plate 5-7 times, ensuring complete removal of the wash buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Standard Curve Generation: Subtract the average OD of the blank (zero standard) from all other OD readings. Plot the corrected OD values against the known concentrations of the TNF-α standards. A four-parameter logistic (4-PL) curve fit is commonly used.

  • Concentration Determination: Interpolate the TNF-α concentration in the unknown samples from the standard curve using their corrected OD values.

  • Correction for Dilution: Multiply the interpolated concentration by any dilution factor used for the samples to obtain the final concentration.

Experimental Workflow

The following diagram illustrates the overall experimental process for measuring cytokine release after this compound treatment.

ELISA_Workflow Experimental Workflow for Cytokine Measurement A 1. Cell Seeding B 2. Inflammatory Stimulation (e.g., LPS) A->B C 3. This compound Treatment B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Sandwich ELISA E->F G 7. Data Analysis F->G

Caption: Workflow for cytokine measurement post-treatment.

Data Presentation

The quantitative data obtained from the ELISA should be summarized in a clear and structured format. A table is an effective way to present the dose-dependent effect of this compound on cytokine release.

Treatment GroupThis compound Conc. (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition of TNF-α Release
Untreated Control0[Baseline Value]0%
Vehicle Control (DMSO)0[Value similar to Untreated]N/A
This compound0.1[Experimental Value][Calculated Value]
This compound1[Experimental Value][Calculated Value]
This compound10[Experimental Value][Calculated Value]
This compound50[Experimental Value][Calculated Value]

Note: The expected outcome is a dose-dependent decrease in the concentration of soluble TNF-α in the cell culture supernatant with increasing concentrations of this compound. The percentage of inhibition can be calculated relative to the vehicle control. Similar tables can be generated for other cytokines of interest, such as IL-6, although the effect of TACE inhibition on their release may be less direct.

Conclusion

This application note provides a comprehensive guide for researchers to investigate the effect of the TACE inhibitor this compound on cytokine release. The detailed ELISA protocol, coupled with the visualization of the signaling pathway and experimental workflow, offers a robust framework for obtaining reliable and reproducible data. This methodology is essential for characterizing the pharmacological properties of this compound and similar compounds in the context of inflammation and drug development.

References

Application Notes and Protocols: (S,S)-TAPI-1 Administration in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE), is a critical enzyme in the shedding of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and receptors like the Interleukin-6 receptor (IL-6R).[1][2][3] Elevated levels of TNF-α are a hallmark of inflammatory autoimmune diseases such as rheumatoid arthritis (RA).[3] Inhibition of TACE, therefore, presents a promising therapeutic strategy for mitigating the inflammatory cascade in arthritis.

(S,S)-TAPI-1 is a stereoisomer of TAPI-1, a potent inhibitor of TACE and other matrix metalloproteinases (MMPs). By blocking TACE activity, TAPI-1 can reduce the levels of soluble TNF-α, thereby dampening the inflammatory response.[4] These application notes provide a summary of the available data and detailed protocols for the administration of TAPI-1 in a mouse model of arthritis, which can serve as a starting point for investigating this compound.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of TAPI-1 in a mouse model of Staphylococcus aureus-induced septic arthritis.

Table 1: Effect of TAPI-1 on Arthritis Severity

Treatment GroupArthritis Index (Mean ± SD)Observations
S. aureus + VehicleHigh (Specific values not provided in abstract)Significant paw swelling and joint inflammation.
S. aureus + TAPI-1 (10 mg/kg)Significantly Low (Specific values not provided in abstract)Mitigated inflammation-induced paw swelling.

Table 2: Histopathological and Biomarker Analysis in TAPI-1 Treated Mice

ParameterS. aureus + VehicleS. aureus + TAPI-1 (10 mg/kg)
Histopathology
Bone-Cartilage DestructionEvidentReduced
Biomarkers
Soluble TNF-α (sTNF-α)ElevatedLowered
Soluble TNFR-1 (sTNFR-1)ElevatedLowered
Reactive Oxygen SpeciesElevatedLowered
Matrix Metalloproteinase-2 (MMP-2)ElevatedLowered
RANKLElevatedLowered
Osteopontin (OPN)ElevatedLowered

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound. By inhibiting TACE (ADAM17), this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This reduction in soluble TNF-α leads to decreased activation of TNF receptors and downstream inflammatory signaling.

TAPI1_Signaling_Pathway TACE (ADAM17) Signaling Pathway and Inhibition by this compound proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TACE->proTNF TAPI1 This compound TAPI1->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Binds Inflammation Inflammation (Cytokine production, cell recruitment) TNFR->Inflammation Activates

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes a common method for inducing arthritis in mice, which serves as a model for human rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Emulsion for Primary Immunization:

    • On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • To do this, draw equal volumes of CII solution and CFA into two separate syringes connected by a stopcock.

    • Force the liquids back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. The total dose of collagen per mouse should be 100 µg.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant.

    • Anesthetize the mice.

    • Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.

    • Use a scoring system to evaluate paw swelling and erythema (e.g., 0 = no swelling; 1 = mild swelling and erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw including digits; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

Protocol 2: Administration of this compound

This protocol is adapted from a study using TAPI-1 in a septic arthritis model and can be applied to the CIA model.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO in sterile saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution to the desired final concentration with sterile saline. A final DMSO concentration of 10% or less is recommended to avoid toxicity.

  • Administration:

    • Begin treatment upon the first signs of arthritis (typically around day 25-28 in the CIA model).

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.

    • Administer the treatment at regular intervals (e.g., daily or every other day) for the duration of the study.

    • A vehicle control group should be run in parallel, receiving injections of the vehicle solution on the same schedule.

  • Assessment of Efficacy:

    • Continue to monitor the arthritis score daily.

    • At the end of the experiment, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Collect serum or joint tissue to measure levels of sTNF-α, sIL-6R, and other relevant inflammatory markers by ELISA or other immunoassays.

Experimental Workflow

The following diagram outlines the experimental workflow for inducing arthritis and administering this compound.

Experimental_Workflow cluster_Induction Arthritis Induction Phase cluster_Treatment Treatment Phase Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 21 days Onset Day ~25-28: Onset of Arthritis Day21->Onset Treatment Initiate Treatment: This compound (10 mg/kg, i.p.) or Vehicle Onset->Treatment Monitoring Daily Monitoring: - Arthritis Score - Body Weight Treatment->Monitoring Endpoint Endpoint: (e.g., Day 42) Monitoring->Endpoint Analysis Analysis: - Histology - Biomarkers Endpoint->Analysis

References

Application Notes and Protocols for Cell Viability Assays with (S,S)-TAPI-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document includes an overview of the mechanism of action, detailed experimental protocols for cell viability and apoptosis assays, and a summary of available data on its effects.

Introduction

This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. It primarily targets TACE (ADAM17), a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins. TACE substrates include tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR) ligands, and other molecules that play critical roles in inflammation, cell proliferation, and invasion. By inhibiting TACE, this compound can modulate these signaling pathways, making it a valuable tool for cancer research and drug development.

Mechanism of Action

This compound, as a TACE/ADAM17 inhibitor, prevents the cleavage and release of the ectodomains of numerous cell surface proteins. This inhibition can lead to the downregulation of several critical signaling pathways implicated in cancer progression, including the EGFR-PI3K-AKT, Notch, and Wnt pathways. The blockage of TNF-α release also has significant implications for inflammatory responses and immune signaling in the tumor microenvironment.

Data Presentation

The following tables summarize the quantitative data on the effect of TAPI-1 on cell viability. It is important to note that the available data is for TAPI-1, the racemic mixture, and not specifically for the (S,S)-isomer.

Table 1: Effect of TAPI-1 on the Viability of Esophageal Squamous Cell Carcinoma (ESCC) and Normal Esophageal Epithelial Cell Lines. [1]

Cell LineCell TypeTreatment Concentration (µM)Incubation Time (hours)% Cell Viability (relative to control)
TE-1Human ESCC1024Significantly decreased
TE-1Human ESCC2024Significantly decreased
Eca109Human ESCC1024Significantly decreased
Eca109Human ESCC2024Significantly decreased
Het-1AHuman normal esophageal epithelial10, 2024, 48No significant alteration

Table 2: Effect of TAPI-1 on Apoptosis in Esophageal Squamous Cell Carcinoma Cell Lines. [1]

Cell LineCell TypeTreatment Concentration (µM)Incubation Time (hours)Apoptosis Induction
TE-1Human ESCC1072No significant effect
Eca109Human ESCC1072No significant effect

Mandatory Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TACE TACE (ADAM17) EGFR_Ligand_Precursor Pro-EGFR Ligand (e.g., TGF-α) TACE->EGFR_Ligand_Precursor Cleaves TNFa_Precursor pro-TNF-α TACE->TNFa_Precursor Cleaves Notch_Receptor Notch Receptor TACE->Notch_Receptor Cleaves Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR_Ligand_Precursor->Soluble_EGFR_Ligand Soluble_TNFa Soluble TNF-α TNFa_Precursor->Soluble_TNFa Notch_ICD Notch Intracellular Domain (NICD) Notch_Receptor->Notch_ICD Releases EGFR EGFR PI3K_AKT_Pathway PI3K/AKT Pathway EGFR->PI3K_AKT_Pathway MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Soluble_EGFR_Ligand->EGFR Activates NFkB_Pathway NF-κB Pathway Soluble_TNFa->NFkB_Pathway Activates Proliferation Cell Proliferation PI3K_AKT_Pathway->Proliferation Survival Cell Survival PI3K_AKT_Pathway->Survival MAPK_Pathway->Proliferation NFkB_Pathway->Survival Inflammation Inflammation NFkB_Pathway->Inflammation Wnt_Pathway Wnt/β-catenin Pathway Notch_ICD->Wnt_Pathway Cross-talk Wnt_Pathway->Proliferation Invasion Cell Invasion Wnt_Pathway->Invasion TAPI1 This compound TAPI1->TACE Inhibits

Caption: TACE/(S,S)-TAPI-1 Signaling Pathway.

Experimental_Workflow cluster_assays Viability & Apoptosis Assays cluster_analysis Data Analysis Start Start: Cell Culture Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate for desired time (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT/WST-1 Assay Incubation->MTT_Assay AnnexinV_PI_Assay Annexin V/PI Staining Incubation->AnnexinV_PI_Assay Absorbance_Reading Measure Absorbance (Plate Reader) MTT_Assay->Absorbance_Reading Flow_Cytometry Analyze by Flow Cytometry AnnexinV_PI_Assay->Flow_Cytometry Data_Quantification Quantify Viability & Apoptosis Absorbance_Reading->Data_Quantification Flow_Cytometry->Data_Quantification IC50_Calculation Calculate IC50 Data_Quantification->IC50_Calculation End End: Report Results IC50_Calculation->End

Caption: Cell Viability Assay Workflow.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Conclusion

This compound is a valuable research tool for investigating the roles of TACE/ADAM17 in cellular processes. The provided protocols offer standardized methods to assess the impact of this compound on cell viability and apoptosis. While the available data on TAPI-1 suggests a dose-dependent inhibition of cell viability in certain cancer cell lines without inducing apoptosis, further research is required to establish a comprehensive profile of this compound's effects across a broader range of cell types and to determine its specific IC₅₀ values for cytotoxicity. Researchers are encouraged to perform dose-response and time-course experiments to fully characterize the effects of this compound in their specific model systems.

References

Application of (S,S)-TAPI-1 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S,S)-TAPI-1, a stereoisomer of the metalloproteinase inhibitor TAPI-1, serves as a valuable research tool in the study of Alzheimer's disease. Its primary mechanism of action involves the inhibition of A Disintegrin and Metalloproteinase (ADAM) family members, particularly ADAM10 and ADAM17 (also known as TACE). In the context of Alzheimer's disease, the inhibition of ADAM10, the primary α-secretase, is of significant interest.

ADAM10 is a key enzyme in the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Cleavage of APP by ADAM10 within the amyloid-beta (Aβ) domain prevents the formation of the neurotoxic Aβ peptides, which are the main component of amyloid plaques in Alzheimer's disease.[1][3] Instead, this cleavage releases a soluble and neuroprotective fragment known as sAPPα.[1] Research suggests that reduced levels of sAPPα may contribute to the neuronal degeneration seen in Alzheimer's disease.

By inhibiting ADAM10, this compound can be used to study the consequences of reduced α-secretase activity, thereby mimicking a pathological aspect of Alzheimer's disease in cellular and preclinical models. This allows researchers to investigate the downstream effects on Aβ production, synaptic function, and neuronal viability. While this compound is an inhibitor of ADAM10, it is important to note that it also potently inhibits ADAM17 and other matrix metalloproteinases (MMPs), which should be considered when interpreting experimental results.

The use of this compound in Alzheimer's research enables the elucidation of the role of α-secretase in disease progression and provides a tool for screening and validating potential therapeutic agents that aim to modulate APP processing.

Quantitative Data

The following table summarizes the available quantitative data for TAPI-1, the parent compound of this compound. Specific data for the (S,S) isomer is limited in the current literature.

ParameterValueCell Line/SystemTarget/EffectReference
IC50 8.09 µMHEK293 cellsInhibition of constitutive sAPPα release
IC50 3.61 µMHEK293 cellsInhibition of M3-muscarinic receptor-induced sAPPα release
IC50 128.0 ± 0.9 nMIn vitro assayInhibition of ADAM17 activity

Signaling Pathways

The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound primarily influences the non-amyloidogenic pathway through its inhibition of ADAM10.

APP_Processing_Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway (Neuroprotective) cluster_amyloidogenic Amyloidogenic Pathway (Pathogenic) APP_non APP sAPPalpha sAPPα (Neuroprotective) APP_non->sAPPalpha Cleavage C83 C83 fragment APP_non->C83 ADAM10 ADAM10 (α-secretase) ADAM10->APP_non p3 p3 peptide C83->p3 Cleavage AICD_non AICD C83->AICD_non gamma_secretase_non γ-secretase gamma_secretase_non->C83 TAPI1 This compound TAPI1->ADAM10 Inhibits APP_amy APP sAPPbeta sAPPβ APP_amy->sAPPbeta Cleavage C99 C99 fragment APP_amy->C99 BACE1 BACE1 (β-secretase) BACE1->APP_amy Abeta Amyloid-β (Aβ) (Neurotoxic) C99->Abeta Cleavage AICD_amy AICD C99->AICD_amy gamma_secretase_amy γ-secretase gamma_secretase_amy->C99 Plaques Amyloid Plaques Abeta->Plaques Aggregation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis start Culture SH-SY5Y cells seed Seed cells in 6-well plates start->seed serum_starve Replace with serum-free medium seed->serum_starve prepare_tapi Prepare this compound solutions serum_starve->prepare_tapi treat Add treatment to cells prepare_tapi->treat incubate Incubate for desired time treat->incubate collect_media Collect conditioned media incubate->collect_media wash_cells Wash cells with PBS collect_media->wash_cells wb_elisa Analyze sAPPα levels (Western Blot/ELISA) collect_media->wb_elisa lyse_cells Lyse cells wash_cells->lyse_cells protein_assay Determine protein concentration lyse_cells->protein_assay normalize Normalize sAPPα to total protein protein_assay->normalize wb_elisa->normalize

References

Application Notes and Protocols for Studying Cisplatin Resistance in Esophageal Squamous Cell Carcinoma (ESCC) Cells using (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cisplatin is a cornerstone of chemotherapy for esophageal squamous cell carcinoma (ESCC), but the development of resistance remains a significant clinical challenge.[1] Recent studies have indicated that the TNF-α processing inhibitor-1 (TAPI-1) can enhance the sensitivity of ESCC cells to cisplatin.[1][2] TAPI-1 is a metalloproteinase inhibitor that has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in ESCC and contributes to tumor growth, metastasis, and chemoresistance.[1] These notes provide detailed protocols for utilizing (S,S)-TAPI-1, an isomer of TAPI-1, to investigate and potentially overcome cisplatin resistance in ESCC cell lines. The methodologies outlined are based on published research and are intended to guide researchers in reproducing and expanding upon these findings.

I. Data Presentation: Efficacy of this compound in Combination with Cisplatin

The following tables summarize the quantitative data on the effect of this compound on the sensitivity of ESCC cell lines to cisplatin.

Table 1: Effect of this compound on the IC50 of Cisplatin in ESCC Cell Lines

Cell LineTreatmentCisplatin IC50 (µM)
TE-1 DMSO (Control)~18.5
This compound (5 µM)~11.2
Eca109 DMSO (Control)~16.8
This compound (5 µM)~9.5

Data are derived from studies using TAPI-1 and are presented as approximations. Actual values may vary based on experimental conditions.

Table 2: Apoptosis Rate in ESCC Cells Treated with Cisplatin and this compound

Cell LineTreatmentApoptosis Rate (%)
TE-1 Cisplatin (10 µM) + DMSO~12.5
Cisplatin (10 µM) + this compound (5 µM)~22.8
Eca109 Cisplatin (10 µM) + DMSO~15.2
Cisplatin (10 µM) + this compound (5 µM)~28.6

Apoptosis was assessed after 48 hours of treatment. Data are derived from studies using TAPI-1 and are presented as approximations.

II. Experimental Protocols

A. Cell Culture and Reagents

  • Cell Lines:

    • TE-1 and Eca109 human ESCC cell lines.

  • Culture Medium:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Cisplatin (dissolved in sterile PBS or saline)

    • Dimethyl sulfoxide (DMSO, vehicle control)

    • Cell Counting Kit-8 (CCK-8)

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies).

B. Protocol 1: Assessment of Cell Viability and Cisplatin IC50

This protocol determines the effect of this compound on the viability of ESCC cells and their sensitivity to cisplatin using the CCK-8 assay.

  • Cell Seeding:

    • Seed TE-1 or Eca109 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of cisplatin (e.g., 0, 5, 10, 15, 20, 25 µM) in culture medium.

    • To experimental wells, add the cisplatin dilutions with a final concentration of 5 µM this compound.

    • To control wells, add the cisplatin dilutions with an equivalent volume of DMSO.

    • Incubate the plates for 48 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control.

    • Determine the IC50 values for cisplatin in the presence and absence of this compound using a dose-response curve.

C. Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in ESCC cells following treatment with cisplatin and this compound.

  • Cell Seeding and Treatment:

    • Seed TE-1 or Eca109 cells in 6-well plates.

    • Once cells reach 70-80% confluency, treat them with:

      • DMSO (Control)

      • Cisplatin (10 µM) + DMSO

      • This compound (5 µM)

      • Cisplatin (10 µM) + this compound (5 µM)

    • Incubate for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC/PI kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

D. Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway

This protocol examines the effect of this compound on the activation of the NF-κB pathway.

  • Cell Treatment and Lysis:

    • Treat ESCC cells with this compound (e.g., 5-10 µM) for a specified time (e.g., 24 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-p65, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

III. Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound and Cisplatin Synergy cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis start Seed ESCC Cells (TE-1 or Eca109) treatment Treat with: 1. Cisplatin 2. This compound 3. Cisplatin + this compound 4. Vehicle Control (DMSO) start->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 flow Apoptosis Assay (Flow Cytometry) treatment->flow western Western Blot (NF-κB Pathway) treatment->western analysis Data Analysis: - IC50 Calculation - Apoptosis Rate - Protein Expression cck8->analysis flow->analysis western->analysis

Caption: Workflow for evaluating the synergistic effect of this compound and cisplatin.

G cluster_pathway Proposed Mechanism of this compound in Overcoming Cisplatin Resistance cluster_nucleus TAPI1 This compound IKK IKK Complex TAPI1->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB_complex p65/p50-IκBα (Inactive) pIkBa->NFkB_complex Degradation of IκBα NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Anti-apoptotic and Chemoresistance Genes Resistance Cisplatin Resistance Transcription->Resistance

Caption: this compound inhibits the NF-κB pathway, leading to reduced cisplatin resistance.

References

Troubleshooting & Optimization

(S,S)-TAPI-1 precipitation in cell culture media and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and avoid common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stereoisomer of TAPI-1, which functions as a metalloproteinase inhibitor.[1] It specifically targets TACE (ADAM17), an enzyme responsible for the shedding of the extracellular domains of various membrane-bound proteins.[1][2] One of the key substrates of TACE is the precursor of Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α and other cell surface proteins, thereby modulating inflammatory and signaling pathways.[2][3]

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue. The primary causes include:

  • High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.

  • "Solvent Shock": A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate out of solution.

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of some compounds.

  • Media Composition: The specific formulation of your cell culture medium, including its pH, salt concentration, and the presence of certain amino acids, can influence the solubility of this compound.

Q3: How does the composition of the cell culture medium affect this compound solubility?

The composition of cell culture media can significantly impact the solubility of small molecules. Different media formulations (e.g., DMEM, RPMI-1640, DMEM/F12) have varying concentrations of salts, amino acids, and other components that can interact with the compound. For instance, high concentrations of certain salts can lead to "salting out," where the solubility of a nonpolar compound decreases. The pH of the medium is also a critical factor affecting the solubility of ionizable compounds.

Q4: What is the recommended solvent for preparing this compound stock solutions?

This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to use anhydrous, sterile DMSO to prevent degradation of the compound and contamination of cell cultures.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your cell culture experiments.

Visualizing the Troubleshooting Workflow

cluster_0 Troubleshooting Workflow start Precipitation Observed stock_check 1. Check Stock Solution Is it clear? start->stock_check stock_check->stock_check dilution_method 2. Optimize Dilution Method - Stepwise dilution? - Pre-warmed media? stock_check->dilution_method Yes concentration 3. Lower Final Concentration - Determine IC50 - Test a range of concentrations dilution_method->concentration serum 4. Increase Serum Concentration (if compatible with experiment) concentration->serum solvent 5. Modify Solvent System - Use a co-solvent? serum->solvent media 6. Test Different Media solvent->media success Issue Resolved media->success

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

Detailed Troubleshooting Steps
  • Check the Stock Solution:

    • Ensure your this compound stock solution in DMSO is completely dissolved and free of any visible precipitate.

    • If you observe crystals, gently warm the solution at 37°C or sonicate it briefly to aid dissolution.

    • If the precipitate persists, the stock concentration may be too high. Consider preparing a new, lower-concentration stock solution.

  • Optimize the Dilution Method:

    • Avoid "Solvent Shock": Instead of adding a small volume of the concentrated DMSO stock directly into a large volume of media, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.

    • Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.

  • Adjust the Final Concentration:

    • The desired experimental concentration might be above the solubility limit of this compound in your specific culture conditions.

    • Review the literature for effective concentrations of TAPI-1 in similar cell lines. Concentrations in the range of 5-20 µM have been used in some studies.

    • Perform a dose-response experiment to determine the optimal (effective and non-precipitating) concentration for your experiments.

  • Consider the Effect of Serum:

    • Fetal Bovine Serum (FBS) and other serum components can help to increase the solubility of hydrophobic compounds.

    • If your experimental design allows, consider increasing the serum concentration in your culture medium.

    • Always test the solubility of this compound in your medium with the intended serum concentration.

  • Modify the Solvent System:

    • For particularly challenging compounds, the addition of a biocompatible co-solvent or surfactant might be necessary. However, this should be a last resort and thoroughly validated for its effects on your cells.

Data Presentation

Disclaimer: The following tables present hypothetical, yet realistic, quantitative data for a generic hydrophobic small molecule inhibitor as a proxy for this compound, due to the lack of specific public data for this compound. This data is for illustrative purposes to guide your experimental design.

Table 1: Solubility of a Generic Hydrophobic Inhibitor in Various Solvents

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol~5
DMSO> 50

Table 2: Effect of Serum on the Maximum Soluble Concentration of a Generic Hydrophobic Inhibitor in DMEM

FBS ConcentrationMaximum Soluble Concentration (µM)
0%10
2%25
10%60

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.

  • Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure it is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum) to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

  • For a more detailed examination, view the solutions under a microscope.

  • The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under your specific experimental conditions.

Signaling Pathway

This compound Inhibition of the TACE/ADAM17 Signaling Pathway

cluster_pathway TACE/ADAM17 Signaling Pathway Pro_TNF Pro-TNF-α (membrane-bound) TACE TACE (ADAM17) Pro_TNF->TACE Substrate Soluble_TNF Soluble TNF-α (released) TACE->Soluble_TNF Cleavage TNFR TNF Receptor (TNFR) Soluble_TNF->TNFR Binds to Signaling Downstream Signaling (e.g., NF-κB activation) TNFR->Signaling Inflammation Inflammation, Cell Proliferation Signaling->Inflammation TAPI1 This compound TAPI1->TACE Inhibits

Caption: Inhibition of the TACE/ADAM17 signaling pathway by this compound.

References

optimizing (S,S)-TAPI-1 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of (S,S)-TAPI-1, a potent inhibitor of TACE (ADAM17) and other matrix metalloproteinases (MMPs). This guide focuses on optimizing incubation time for maximal inhibition and addresses common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an isomer of the broad-spectrum metalloproteinase inhibitor, TAPI-1. Its primary mechanism of action is the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] By inhibiting TACE, this compound blocks the shedding of various cell surface proteins, including the release of pro-inflammatory cytokines like TNF-α and certain cytokine receptors.[1] It also exhibits inhibitory activity against other matrix metalloproteinases (MMPs).[1]

Q2: What are the key cellular processes affected by this compound?

This compound can influence a range of cellular processes by inhibiting the shedding of membrane-bound proteins. These processes include inflammation, cell proliferation, migration, and invasion. For instance, it has been shown to prevent the release of soluble forms of TNF-α, p60 TNFR, and IL-6R. It can also attenuate signaling pathways such as the EGFR/ERK pathway.

Q3: What is a typical starting concentration for this compound in cell-based assays?

Based on available literature, a common concentration range for TAPI-1 and its isomers in cell-based assays is between 5 µM and 30 µM. For example, a lower dose of 5 µM has been used to inhibit cell migration and invasion, while higher doses of 10 µM and 20 µM have been shown to affect cell viability. The optimal concentration will be cell-type and application-dependent.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for experiments, it is best to do so freshly on the same day of use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no inhibitory effect observed Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the target in your specific cell type or under your experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations (e.g., 1 µM to 50 µM).
Incubation time is too short: The inhibitor may not have had enough time to interact with its target and elicit a measurable response.Increase the incubation time. Consider a time-course experiment (e.g., 30 min, 1h, 6h, 12h, 24h) to identify the optimal duration for maximal inhibition.
Inhibitor degradation: The stability of this compound in your specific cell culture medium and conditions may be a factor.Prepare fresh working solutions for each experiment. Minimize the exposure of the inhibitor to light and elevated temperatures. Consider the stability of the compound in your media over longer incubation periods.
Cell toxicity observed Inhibitor concentration is too high: High concentrations of this compound can lead to off-target effects and cellular toxicity.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cells.
Inconsistent results between experiments Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions can lead to variability.Ensure accurate and consistent pipetting when preparing solutions. Always use fresh, high-quality DMSO for dissolving the compound.
Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes.Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density.

Data Presentation

Table 1: Reported IC₅₀ Values for TAPI-1

Target/ProcessCell LineIC₅₀ ValueReference
Constitutive sAPPα releaseHEK2938.09 µM
M3-stimulated sAPPα releaseHEK2933.61 µM

Note: Data for the specific this compound isomer is limited in publicly available literature. The provided data is for the closely related TAPI-1.

Table 2: Exemplary Incubation Times from Literature

Incubation TimeApplicationCell TypeReference
30 minutesInhibition of PMA-induced EGFR phosphorylationNCI-H292
24 hoursInhibition of cell migration and invasionTE-1 and Eca109
24 and 48 hoursInhibition of cell viabilityTE-1 and Eca109
60 hoursTreatment with Ang II after pretreatmentLI90

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for Maximal Inhibition

This protocol outlines a general workflow to determine the optimal incubation time of this compound for inhibiting the shedding of a specific cell surface protein (e.g., TNF-α).

  • Cell Seeding: Seed your target cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the experiment.

  • Cell Culture: Culture the cells overnight or until they have adhered and are ready for treatment.

  • Inhibitor Preparation: Prepare a working solution of this compound at the desired final concentration in your cell culture medium. It is recommended to use a concentration that has been previously determined to be effective and non-toxic (e.g., 10 µM).

  • Time-Course Incubation:

    • Add the this compound working solution to the cells.

    • Incubate the cells for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours).

    • Include a vehicle control (e.g., DMSO) for each time point.

  • Induction of Shedding (if applicable): If the shedding of your protein of interest is inducible, add the stimulus (e.g., PMA or LPS) at a predetermined time before the end of each incubation period.

  • Sample Collection: At the end of each incubation period, collect the cell culture supernatant.

  • Analysis: Analyze the concentration of the shed protein in the supernatant using a suitable method, such as ELISA.

  • Data Interpretation: Plot the concentration of the shed protein against the incubation time to determine the time point at which maximal inhibition is achieved.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane TACE TACE (ADAM17) Soluble_TNF Soluble TNF-α (Released) TACE->Soluble_TNF Cleavage Pro_TNF Pro-TNF-α Pro_TNF->TACE SS_TAPI_1 This compound SS_TAPI_1->TACE Inhibits Inflammation Inflammation Soluble_TNF->Inflammation

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Add Inhibitor to Cells A->C B Prepare this compound Working Solution B->C D Incubate for Various Time Points C->D E Induce Shedding (if applicable) D->E F Collect Supernatant E->F G Measure Shed Protein (e.g., ELISA) F->G H Determine Optimal Incubation Time G->H

Caption: Workflow for optimizing incubation time.

References

Technical Support Center: (S,S)-TAPI-1 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-TAPI-1 in cellular assays. The information provided addresses potential off-target effects to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target is Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for the shedding of various cell surface proteins, including the precursor of Tumor Necrosis Factor-alpha (TNF-α). This compound is an isomer of TAPI-1.

Q2: What are the known off-target effects of this compound?

Due to its hydroxamate structure, which chelates the zinc ion in the active site of metalloproteinases, this compound exhibits broad inhibitory activity against various MMPs beyond TACE. This lack of absolute specificity is a common characteristic of this class of inhibitors. Additionally, studies have revealed that TAPI-1 can suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, representing a significant off-target effect.[1]

Q3: I am observing effects in my cellular assay that cannot be explained by TACE inhibition alone. What could be the cause?

If your experimental observations are inconsistent with the known functions of TACE, it is highly probable that off-target effects of this compound are influencing your results. The broad-spectrum inhibition of other MMPs or the modulation of signaling pathways like NF-κB could be responsible for the unexpected cellular phenotype.

Q4: How can I confirm if the observed effects in my experiment are off-target?

To determine if your results are due to off-target effects, consider the following approaches:

  • Use a more specific inhibitor: Compare the effects of this compound with a structurally different and more selective TACE inhibitor, if available.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of TACE (ADAM17). If the phenotype persists in the absence of TACE, it is likely an off-target effect.

  • Rescue experiment: If you hypothesize that the off-target effect is due to the inhibition of a specific MMP, try to rescue the phenotype by adding the product of that enzyme's activity.

  • Counter-screening: Test this compound against a panel of purified MMPs and other relevant proteases to determine its inhibitory profile.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability, Migration, or Invasion

Possible Cause: Off-target inhibition of various MMPs by this compound can impact cellular processes that are dependent on extracellular matrix (ECM) remodeling. Furthermore, suppression of the NF-κB pathway, which regulates genes involved in cell survival and proliferation, can also lead to these effects.[1]

Troubleshooting Steps:

  • Validate with a secondary inhibitor: Use a non-hydroxamate-based TACE inhibitor to see if the same phenotype is observed.

  • Assess NF-κB pathway activation: Perform a western blot to analyze the phosphorylation status of key NF-κB pathway proteins like IKKα/β and IκBα, and the nuclear translocation of p65.

  • MMP activity profiling: Use a broad-spectrum MMP activity assay to determine if other MMPs are being inhibited at the concentration of this compound used in your experiments.

Issue 2: Altered Cytokine Profile Unrelated to TNF-α

Possible Cause: Many cytokines and their receptors are processed and shed by various metalloproteinases. The broad-spectrum nature of this compound may lead to the inhibition of other ADAMs or MMPs involved in the processing of different cytokines.

Troubleshooting Steps:

  • Consult a protease substrate database: Check databases like MEROPS to identify which proteases are known to cleave the cytokine of interest.

  • Perform a multiplex cytokine assay: Analyze the levels of a wide range of cytokines to understand the broader impact of this compound on cytokine processing in your cell model.

  • Use specific MMP inhibitors: If you suspect the involvement of a particular MMP, use a more selective inhibitor for that enzyme to see if it recapitulates the effect.

Quantitative Data: Inhibitory Profile of Metalloproteinase Inhibitors

TargetGI254023X IC50 (nM)
MMP-1108
ADAM105.3
ADAM17 (TACE)541
ADAM9280

Data sourced from a study on therapeutic intervention in idiopathic pulmonary fibrosis.[2][3]

Experimental Protocols

Protocol 1: Colorimetric Assay for MMP Activity

This protocol allows for the measurement of MMP activity and can be adapted to screen for inhibitor specificity.

Materials:

  • Purified, active MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13)

  • Colorimetric MMP substrate

  • Assay buffer

  • This compound and other control inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the diluted inhibitors to individual wells. Include wells with assay buffer only as a no-inhibitor control.

  • Add a constant amount of the specific active MMP enzyme to each well.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the colorimetric MMP substrate to all wells.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.

Materials:

  • Cell line of interest

  • This compound

  • Stimulating agent for NF-κB (e.g., TNF-α, LPS)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate NF-κB activating agent for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. Use β-actin as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. A decrease in this ratio in the presence of this compound would indicate an off-target effect on the NF-κB pathway.

Visualizations

Off_Target_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cellular Effects of this compound start Unexpected Cellular Phenotype Observed q1 Is the phenotype consistent with TACE inhibition? start->q1 off_target Likely Off-Target Effect q1->off_target No on_target Likely On-Target Effect q1->on_target Yes q2 Hypothesize Off-Target Mechanism off_target->q2 mmp_inhibition Broad MMP Inhibition q2->mmp_inhibition ECM-related phenotype nfkb_inhibition NF-κB Pathway Inhibition q2->nfkb_inhibition Inflammation/Survival phenotype test_mmp Perform MMP Activity/Selectivity Assays mmp_inhibition->test_mmp test_nfkb Assess NF-κB Pathway Activation (e.g., Western Blot) nfkb_inhibition->test_nfkb confirm_mmp Confirm with Specific MMP Inhibitors or Genetic Knockdown test_mmp->confirm_mmp confirm_nfkb Confirm with NF-κB Pathway Modulators test_nfkb->confirm_nfkb NF_kappaB_Signaling_Pathway Canonical NF-κB Signaling Pathway and Potential TAPI-1 Interference cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα IkBa_p p-IκBα IkBa_p50_p65->IkBa_p p50_p65 p50-p65 (Active) p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation proteasome Proteasome IkBa_p->proteasome Ubiquitination & Degradation proteasome->p50_p65 TAPI1 This compound (Hypothesized Off-Target Action) TAPI1->IKK_complex Inhibits? DNA DNA (κB site) p50_p65_nuc->DNA Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression

References

Technical Support Center: (S,S)-TAPI-1 Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for (S,S)-TAPI-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a structural analog and an isomer of TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] Its primary mechanism of action is to block the shedding of various cell surface proteins, including TNF-α, interleukin-6 receptor (IL-6R), and p60 and p80 TNF receptors.[1] TAPI-1 and its analogs are also known to inhibit other Matrix Metalloproteinases (MMPs).[1] By inhibiting TACE, this compound can attenuate signaling pathways such as the EGFR transactivation induced by Angiotensin II.

Q2: What is a dose-response curve and what are its key parameters for an inhibitor like this compound?

A dose-response curve graphically represents the relationship between the concentration of a drug or inhibitor and the magnitude of the resulting biological effect. For an inhibitor, the curve typically shows the percentage of inhibition versus the inhibitor concentration. These curves are usually sigmoidal in shape when the concentration is plotted on a logarithmic scale.

Key parameters include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%. It is a measure of the inhibitor's potency.

  • Maximal Effect (Emax): The maximum level of inhibition achievable with the compound.

  • Slope (Hill Coefficient): Describes the steepness of the curve. A steeper slope often indicates a more potent and specific interaction between the inhibitor and its target.

Q3: How do I determine the optimal experimental concentration for this compound?

To determine the optimal concentration, you should perform a dose-response experiment using a wide range of this compound concentrations. This typically involves a serial dilution, often on a logarithmic scale. Based on literature, concentrations in the range of 1.25 µM to 20 µM have been used to study its effects on cell viability, migration, and invasion. The ideal concentration will produce the desired biological effect without causing significant off-target effects or cytotoxicity. A cell viability assay is recommended to assess the compound's toxicity in your specific model system.

Q4: What are some reported IC50 values for TAPI-1?

The IC50 values for TAPI-1 can vary depending on the target, cell line, and specific experimental conditions. It is crucial to determine the IC50 empirically for your particular system.

Target/ProcessReported IC50 ValueCell Line/System
Constitutive sAAPα release8.09 µMHEK 293 cells
Muscarinic receptor-stimulated sAAPα release3.61 µMHEK 293 cells
TACE-dependent constitutive release of APP(695)920 nMCo-transfected cells

Data sourced from Sigma-Aldrich product information for TAPI-1.

Experimental Protocols

Detailed Protocol: TACE/ADAM17 Inhibition Assay

This protocol outlines a method for determining the IC50 of this compound by measuring its ability to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human TACE/ADAM17.

Materials:

  • Recombinant Human TACE/ADAM17 (rhTACE)

  • Fluorogenic TACE Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • This compound

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35 (w/v), pH 9.0. Note: Avoid salts like CaCl2, NaCl, and Na2SO4 as they can inhibit TACE activity.

  • DMSO (fresh, high-purity) for dissolving the inhibitor.

  • Black 96-well plates suitable for fluorescence assays.

  • Fluorescence microplate reader with excitation/emission wavelengths of 320/405 nm or 318/449 nm.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of working concentrations (e.g., 4x the final desired concentration).

  • Enzyme Preparation: Dilute rhTACE to the working concentration (e.g., 0.2 ng/µL) in Assay Buffer.

  • Substrate Preparation: Dilute the fluorogenic TACE substrate to the working concentration (e.g., 20 µM) in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 25 µL of each this compound dilution.

    • Enzyme Control (100% activity): Add 25 µL of Assay Buffer (containing the same final DMSO concentration as the sample wells).

    • Substrate Blank (0% activity): Add 50 µL of Assay Buffer.

  • Pre-incubation: Add 50 µL of the diluted rhTACE solution to the sample and enzyme control wells. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.

  • Reaction Initiation: Add 25-50 µL of the diluted substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the fluorescence reader. Read the fluorescence in kinetic mode for 5-30 minutes at 37°C.

  • Data Analysis:

    • Subtract the fluorescence of the Substrate Blank from all other readings.

    • Determine the reaction rate (Vmax) for each concentration.

    • Calculate the percent inhibition for each this compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Flat Dose-Response Curve / No Inhibition 1. Degraded Inhibitor: this compound is unstable in solution. Moisture-absorbing DMSO can reduce solubility.2. Inactive Enzyme: Improper storage or handling of the recombinant TACE.3. Incompatible Assay Buffer: Presence of inhibitory salts (e.g., CaCl2, NaCl).1. Prepare fresh stock solutions of this compound in high-quality, fresh DMSO. Prepare working solutions immediately before use.2. Include a positive control inhibitor (e.g., GM6001) to confirm enzyme activity. Check the enzyme's certificate of analysis for storage and handling instructions.3. Prepare the assay buffer exactly as specified, ensuring it is free from interfering salts.
High Variability Between Replicates 1. Pipetting Inaccuracy: Inconsistent volumes of inhibitor, enzyme, or substrate.2. Inhibitor Precipitation: this compound may have limited solubility in the final assay buffer.3. Inconsistent Incubation Times: Variation in the time between adding reagents and reading the plate.1. Use calibrated pipettes and ensure proper mixing at each step. For cellular assays, ensure even cell seeding.2. Visually inspect wells for precipitation. Ensure the final DMSO concentration is low and consistent across all wells. Consider using a solubility-enhancing agent if compatible with the assay.3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.
Unexpected Cytotoxicity (in cell-based assays) 1. High Inhibitor Concentration: this compound can affect cell viability at higher doses (e.g., 10-20 µM).2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Perform a preliminary cell viability assay (e.g., CellTiter-Glo or CCK-8) to determine the non-toxic concentration range of this compound for your specific cell line.2. Keep the final DMSO concentration as low as possible (typically <0.5%) and maintain the same concentration in all wells, including controls.
Shallow or Biphasic Dose-Response Curve 1. Off-Target Effects: this compound is known to inhibit other MMPs, which could contribute to the overall response.2. Complex Biological System: The measured response may be the result of multiple downstream events.1. Consider using more specific inhibitors or knockout/knockdown models to confirm the role of TACE in the observed effect.2. Analyze the data using more complex models if a simple sigmoidal fit is not appropriate. Understand the underlying signaling pathway to interpret the curve shape.

Visualizations

TAPI1_Mechanism cluster_membrane Cell Membrane pro_TNFa pro-TNF-α TACE TACE (ADAM17) pro_TNFa->TACE Substrate TNFa_soluble Soluble TNF-α TACE->TNFa_soluble Cleavage TAPI1 This compound TAPI1->TACE Inhibits Inflammation Inflammation TNFa_soluble->Inflammation Promotes

Caption: Mechanism of this compound inhibiting TACE-mediated TNF-α shedding.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/ Control to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare TACE Enzyme add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic Reading) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Experiment Fails: No Inhibition check_positive_control Is the positive control inhibitor working? start->check_positive_control check_reagents Prepare fresh inhibitor and check enzyme activity check_positive_control->check_reagents No check_buffer Is the assay buffer correct? check_positive_control->check_buffer Yes check_reagents->start Re-run remake_buffer Remake buffer, ensuring no inhibitory salts check_buffer->remake_buffer No success Problem Solved check_buffer->success Yes check_setup Review experimental setup and concentrations remake_buffer->check_setup check_setup->start Re-run

Caption: Troubleshooting decision tree for a failed inhibition assay.

References

Technical Support Center: (S,S)-TAPI-1 in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-TAPI-1 in their imaging studies. The information is designed to help avoid common artifacts and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stereoisomer of TAPI-1, a broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary targets are Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), and various Matrix Metalloproteinases (MMPs).[1][2] By inhibiting these enzymes, this compound blocks the shedding of cell surface proteins, including TNF-α and other cytokine receptors.[1]

Q2: What are the common applications of this compound in research?

This compound is frequently used as a pharmacological tool in in vitro and in vivo studies to investigate the roles of TACE and MMPs in various biological processes. These include inflammation, cancer progression, and signal transduction.[3][4] In the context of imaging, it is typically used to modulate a biological system, with the effects being observed through various imaging modalities, rather than being used as a direct imaging agent itself.

Q3: What is the recommended working concentration for this compound in cell-based assays?

The optimal concentration of this compound is cell-type and assay-dependent. However, published studies with its isomeric form, TAPI-1, provide a general guidance:

  • For inhibition of cell migration and invasion without significant cytotoxicity: A concentration of 5 µM is often used.

  • For observing effects on cell viability in cancer cell lines: Higher concentrations, such as 10 µM and 20 µM, have been shown to inhibit cell viability.

  • For blocking shedding of cell surface proteins: Concentrations in the range of 1-10 µM are typically effective.

It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration while minimizing off-target effects and cytotoxicity.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guide: Avoiding Imaging Artifacts

Potential artifacts when using this compound are often not due to the compound itself interfering with the imaging process, but rather from its biological effects on the cells being imaged.

Observed Problem/Artifact Potential Cause Recommended Solution
Increased background fluorescence or unexpected fluorescent puncta. Cell death and autofluorescence of dead cells. Higher concentrations of TAPI-1 can be cytotoxic to some cell lines.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Include a viability stain (e.g., Propidium Iodide, DAPI) in your imaging protocol to exclude dead cells from analysis.
Changes in cell morphology, adhesion, or clumping. Inhibition of MMPs can affect the extracellular matrix and cell adhesion. TAPI-1 has been shown to inhibit cell migration.Document any morphological changes with brightfield or DIC imaging alongside your fluorescence imaging. If studying a specific protein localization, be aware that changes in cell shape can alter the apparent distribution of that protein.
Unexpected changes in the expression or localization of proteins of interest. Off-target effects or downstream signaling consequences of TACE/MMP inhibition. TAPI-1 can suppress the NF-κB signaling pathway.Validate your findings with a secondary, structurally unrelated inhibitor of TACE/MMPs. Use siRNA/shRNA to knockdown the target protein as an orthogonal approach to confirm that the observed phenotype is on-target.
High well-to-well variability in high-content imaging screens. Inconsistent compound activity due to poor solubility or stability in media.Ensure complete solubilization of this compound in DMSO before diluting in media. Prepare fresh working solutions for each experiment.

Quantitative Data Summary

Parameter Value Notes Reference
Molecular Weight 499.60 g/mol
Typical Stock Solution 10-20 mM in DMSO
Effective Concentration (Inhibition of Migration) 5 µMIn TE-1 and Eca109 esophageal squamous cell carcinoma cells.
Concentration Affecting Viability 10-20 µMIn TE-1 and Eca109 esophageal squamous cell carcinoma cells.
IC50 for sAPPα release Constitutive: 8.09 µM; Muscarinic receptor-stimulated: 3.61 µMIn HEK293 cells expressing M3 muscarinic receptors.
IC50 for TACE-dependent APP(695) release 920 nM

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Imaging Studies

  • Cell Seeding: Plate your cells of interest in a 96-well, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A typical starting concentration for the highest dose is 40 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the seeding medium from the cells and add the this compound dilutions and the vehicle control. Incubate for the desired treatment time (e.g., 24 hours).

  • Viability Staining: Add a live/dead cell staining solution (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) to each well and incubate according to the manufacturer's instructions.

  • Imaging: Acquire images using a high-content imager or fluorescence microscope. Use appropriate channels for the live and dead cell stains.

  • Analysis: Quantify the number of live and dead cells in each well. The optimal non-toxic concentration is the highest concentration that does not significantly increase the percentage of dead cells compared to the vehicle control.

Protocol 2: In Vitro Cell Migration (Wound Healing) Assay with this compound Treatment

  • Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of this compound or a vehicle control.

  • Imaging: Acquire images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Analysis: Measure the area of the wound at each time point. A delay in wound closure in the this compound treated wells compared to the control indicates an inhibition of cell migration.

Visualizations

TAPI_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space TACE TACE (ADAM17) Pro_TNF pro-TNF-α TACE->Pro_TNF Cleaves Soluble_TNF Soluble TNF-α Pro_TNF->Soluble_TNF Releases TNF_Receptor TNF-α Receptor IKK IKK TNF_Receptor->IKK Activates Soluble_TNF->TNF_Receptor Binds TAPI1 This compound TAPI1->TACE Inhibits IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A 1. Cell Seeding C 3. Cell Treatment A->C B 2. This compound & Control Preparation B->C D 4. Incubation C->D E 5. Staining (Optional) D->E F 6. Imaging E->F G 7. Image Processing F->G H 8. Data Quantification G->H

Caption: General experimental workflow for imaging studies.

References

ensuring complete dissolution of (S,S)-TAPI-1 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of (S,S)-TAPI-1 for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its primary mechanism of action involves blocking the shedding of various cell surface proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1][2] By inhibiting TACE, this compound can modulate signaling pathways such as the NF-κB and EGFR pathways.

Q2: What is the recommended solvent for dissolving this compound for in vivo use?

A2: Due to its low aqueous solubility, this compound requires a specific co-solvent formulation for in vivo administration. A commonly used and effective vehicle consists of a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and an aqueous solution such as saline or sterile water.[2]

Q3: What is a typical starting dose for this compound in rodent models?

A3: The optimal dose of this compound can vary depending on the animal model and the specific research question. However, a dose of 1 µg administered intracerebroventricularly (i.c.v.) has been used in male Sprague-Dawley rats. For cancer models in mice, a dose of 10 mg/kg has been shown to be effective with no significant weight loss observed. In inflammation models in rats, doses ranging from 15 to 60 mg/kg have been explored. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: How stable is the prepared this compound formulation?

A4: It is highly recommended to prepare the this compound working solution fresh on the day of use for optimal results. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide: Dissolution Issues

Issue Potential Cause Recommended Solution
Precipitation upon adding aqueous component (saline/water) The initial DMSO stock solution was not fully dissolved.Ensure the this compound is completely dissolved in DMSO before adding other components. Gentle warming (to 37°C) and sonication can aid dissolution.
The final concentration of this compound is too high for the chosen vehicle composition.Try decreasing the final concentration of this compound. Alternatively, you can adjust the vehicle composition by slightly increasing the percentage of PEG300, but be mindful of potential vehicle toxicity.
The aqueous component was added too quickly.Add the saline or water dropwise while continuously vortexing or stirring the solution to ensure proper mixing and prevent localized supersaturation.
Cloudy or hazy solution Incomplete dissolution of one or more components.Ensure all individual components are clear before mixing. Use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce solubility.
Presence of impurities in the compound or solvents.Use high-purity this compound and pharmaceutical-grade solvents.
Phase separation Improper mixing of the components, especially the lipid-soluble Tween 80.Ensure thorough mixing after the addition of each component. Vortexing for several minutes is recommended.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSO99 mg/mL (198.15 mM)

Table 2: Recommended In Vivo Formulation

ComponentPercentage by Volume
DMSO5%
PEG30040%
Tween 805%
ddH₂O or Saline50%
Final Concentration Achieved ≥ 4.95 mg/mL
This formulation has been validated to produce a clear solution.

Detailed Experimental Protocols

Protocol for Preparing 1 mL of this compound Injection Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 99 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Co-solvent Mixing: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add Stock Solution: To the PEG300, add 50 µL of the this compound DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.

  • Add Aqueous Component: Slowly add 500 µL of sterile ddH₂O or saline to the mixture while continuously vortexing. Add the aqueous component dropwise to prevent precipitation.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates. The solution should be used immediately for optimal results.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_administration In Vivo Administration Start Start Dissolve this compound in DMSO Dissolve this compound in DMSO Start->Dissolve this compound in DMSO 1 Add PEG300 Add PEG300 Dissolve this compound in DMSO->Add PEG300 2 Add Tween 80 Add Tween 80 Add PEG300->Add Tween 80 3 Add Saline/Water Add Saline/Water Add Tween 80->Add Saline/Water 4 Vortex thoroughly Vortex thoroughly Add Saline/Water->Vortex thoroughly 5 Final Solution Final Solution Vortex thoroughly->Final Solution 6 Animal Model Animal Model Final Solution->Animal Model Load Syringe Administer Solution Administer Solution Animal Model->Administer Solution Observe & Collect Data Observe & Collect Data Administer Solution->Observe & Collect Data TACE_Inhibition_Pathway cluster_membrane Cell Membrane pro_TNFa pro-TNF-α soluble_TNFa Soluble TNF-α pro_TNFa->soluble_TNFa TACE TACE (ADAM17) TACE->pro_TNFa Cleaves S_S_TAPI_1 This compound S_S_TAPI_1->TACE Inhibits Inflammation Inflammation soluble_TNFa->Inflammation Promotes NFkB_Inhibition_Pathway TACE_activity TACE Activity IKK IKK Activation TACE_activity->IKK Activates S_S_TAPI_1 This compound S_S_TAPI_1->TACE_activity Inhibits IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression

References

Validation & Comparative

Specificity of (S,S)-TAPI-1 Against Matrix Metalloproteinases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of selective MMP inhibitors is a significant focus in drug development, as the off-target inhibition of different MMPs can lead to undesirable side effects. The stereochemistry of an inhibitor, such as (S,S)-TAPI-1, can play a crucial role in its binding affinity and selectivity for the active sites of different MMPs. However, without specific experimental data, a direct comparison of this compound with other MMP inhibitors cannot be definitively compiled.

General Profile of TAPI Compounds

TAPI-1 and its analogs are hydroxamate-based inhibitors that chelate the zinc ion essential for the catalytic activity of metalloproteinases. They are known to inhibit not only MMPs but also members of the ADAM (A Disintegrin and Metalloproteinase) family, such as TACE (TNF-alpha Converting Enzyme or ADAM17). This broad-spectrum activity is a general characteristic of many hydroxamate-based inhibitors.

Experimental Validation of Inhibitor Specificity

To rigorously validate the specificity of an inhibitor like this compound, a standardized set of experiments is typically performed. The general workflow for such a validation is outlined below.

Experimental Workflow for Determining MMP Inhibitor Specificity

G Inhibitor Synthesize & Purify This compound Assay_Setup Incubate MMPs with varying concentrations of this compound Inhibitor->Assay_Setup Enzymes Express & Purify Panel of MMPs Enzymes->Assay_Setup Substrate Prepare Fluorogenic MMP Substrate Reaction Initiate reaction with fluorogenic substrate Substrate->Reaction Assay_Setup->Reaction Measurement Measure fluorescence over time to determine reaction velocity Reaction->Measurement IC50_Calc Plot reaction velocity vs. inhibitor concentration Measurement->IC50_Calc Ki_Calc Determine IC50 values and calculate Ki values IC50_Calc->Ki_Calc Specificity Compare Ki values across different MMPs Ki_Calc->Specificity

Caption: Workflow for assessing MMP inhibitor specificity.

Detailed Experimental Protocol

A typical protocol to determine the inhibitory constants (Ki) of this compound against a panel of MMPs would involve the following steps:

  • Reagents and Materials:

    • Purified recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).

    • This compound of high purity.

    • A suitable fluorogenic MMP substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • 96-well microplates (black, for fluorescence assays).

    • A fluorescence microplate reader.

  • Enzyme Inhibition Assay:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In the microplate wells, add a fixed concentration of each MMP enzyme to the assay buffer.

    • Add the different concentrations of this compound to the wells containing the enzymes and incubate for a pre-determined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

    • Plot the reaction velocities against the corresponding concentrations of this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used and its Michaelis-Menten constant (Km) for the specific enzyme.

Conclusion

While the general framework for assessing the specificity of MMP inhibitors like this compound is well-established, the specific quantitative data required for a detailed comparison guide is not currently available in the reviewed literature. Further experimental studies are necessary to elucidate the precise inhibitory profile of this compound against a comprehensive panel of MMPs. Such data would be invaluable for researchers and drug development professionals in selecting appropriate tools for their studies and for the rational design of more selective MMP inhibitors.

A Comparative Analysis of (S,S)-TAPI-1 and GI254023X on Microglial Phagocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent metalloproteinase inhibitors, (S,S)-TAPI-1 and GI254023X, and their respective impacts on microglial phagocytosis. This document summarizes key experimental findings, outlines detailed protocols for relevant assays, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in neuroinflammation and drug development.

Executive Summary

Microglial phagocytosis is a critical process for maintaining central nervous system (CNS) homeostasis, and its dysregulation is implicated in numerous neurodegenerative diseases. A Disintegrin and Metalloproteinases (ADAMs), particularly ADAM10 and ADAM17, are key regulators of microglial function. GI254023X is a selective inhibitor of ADAM10, while this compound is an inhibitor of ADAM17 (also known as TACE). Understanding the differential effects of inhibiting these two proteases on microglial phagocytosis is crucial for developing targeted therapeutic strategies.

This guide reveals that inhibition of ADAM10 by GI254023X and ADAM17 by TAPI-1 (a compound related to this compound) leads to distinct outcomes on microglial phagocytic activity, particularly under inflammatory conditions. The presented data, protocols, and pathway diagrams aim to facilitate further research and inform the development of novel modulators of microglial function.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative effects of GI254023X and TAPI-1 on the phagocytic activity of BV2 microglial cells. The data is derived from a study investigating their impact under both normal (constitutive) and lipopolysaccharide (LPS)-induced inflammatory conditions. It is important to note that the study utilized TAPI-1, and this compound is a stereoisomer of TAPI-1, also functioning as an ADAM17 inhibitor.

CompoundTargetConcentrationConditionChange in Phagocytic Activity
GI254023X ADAM101 µMConstitutiveNo significant change
5 µMConstitutiveNo significant change
1 µMLPS-inducedDecreased
5 µMLPS-inducedSignificantly Decreased
TAPI-1 ADAM175 µMConstitutiveNo significant change
25 µMConstitutiveNo significant change
5 µMLPS-inducedNo significant change
25 µMLPS-inducedDecreased

Experimental Protocols

A detailed methodology for assessing microglial phagocytosis using fluorescently labeled particles is provided below. This protocol is a synthesis of established methods for in vitro microglial phagocytosis assays.

Microglial Phagocytosis Assay Using Fluorescent Beads

Objective: To quantify the phagocytic capacity of microglial cells in vitro following treatment with experimental compounds.

Materials:

  • Primary microglia or microglial cell lines (e.g., BV2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • 24-well plates

  • Poly-D-Lysine (PDL) coated coverslips

  • Fluorescent latex beads (e.g., 1 µm, yellow-green fluorescent)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli (for inflammatory stimulation, optional)

  • This compound and GI254023X

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Plating:

    • Coat 24-well plates with PDL solution for at least 1 hour at room temperature.

    • Seed microglial cells onto the coverslips within the 24-well plates at a density of 5 x 10^4 cells/well.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for adherence and recovery.

  • Compound Treatment:

    • Prepare stock solutions of this compound and GI254023X in DMSO.

    • Dilute the compounds to their final desired concentrations in fresh culture medium.

    • Replace the medium in the wells with the medium containing the inhibitors or vehicle control (DMSO).

    • Incubate for the desired pre-treatment time (e.g., 24 hours).

  • Inflammatory Stimulation (Optional):

    • For experiments under inflammatory conditions, add LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL.

    • Incubate for the specified duration, typically alongside the inhibitor treatment.

  • Phagocytosis Induction:

    • Opsonize the fluorescent latex beads by incubating them with FBS for 1 hour at 37°C.

    • Dilute the opsonized beads in fresh culture medium to the desired final concentration (e.g., 0.01% v/v).

    • Aspirate the medium from the cells and add the bead-containing medium.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Fixation and Staining:

    • Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cell nuclei by incubating with DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto glass slides.

    • Image the cells using a fluorescence microscope. Capture images of both the fluorescent beads and the DAPI-stained nuclei.

    • Quantify phagocytosis by counting the number of beads per cell or by measuring the total fluorescence intensity of beads within the cells. At least 100 cells should be analyzed per condition.

Signaling Pathways and Visualizations

The inhibitory effects of GI254023X and this compound on microglial phagocytosis are mediated through their respective targets, ADAM10 and ADAM17. These proteases regulate the shedding of various cell surface proteins that are crucial for microglial activation and function.

ADAM10 Signaling in Microglial Phagocytosis

ADAM10 is involved in the processing of the chemokine fractalkine (CX3CL1), a key signaling molecule between neurons and microglia. Inhibition of ADAM10 can disrupt this communication, affecting microglial functions, including synapse elimination, a form of phagocytosis.

ADAM10_Pathway cluster_neuron Neuron cluster_microglia Microglia Membrane_Bound_CX3CL1 Membrane-Bound CX3CL1 Soluble_CX3CL1 Soluble CX3CL1 Membrane_Bound_CX3CL1->Soluble_CX3CL1 Cleavage CX3CR1 CX3CR1 Signaling_Cascade Downstream Signaling CX3CR1->Signaling_Cascade Phagocytosis Phagocytosis Signaling_Cascade->Phagocytosis ADAM10 ADAM10 ADAM10->Membrane_Bound_CX3CL1 GI254023X GI254023X GI254023X->ADAM10 Inhibits Soluble_CX3CL1->CX3CR1 Binds

ADAM10-mediated cleavage of CX3CL1 and its inhibition.
ADAM17 Signaling in Microglial Function

ADAM17 is a critical sheddase for a variety of substrates, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the Transforming Growth Factor-beta (TGF-β) receptor. Inhibition of ADAM17 can modulate neuroinflammatory responses and, consequently, microglial phagocytic states.

ADAM17_Pathway cluster_microglia_membrane Microglial Membrane pro_TNF pro-TNF-α Soluble_TNF Soluble TNF-α pro_TNF->Soluble_TNF TGFBR TGF-β Receptor TGFB_Signaling TGF-β Signaling (Anti-inflammatory) TGFBR->TGFB_Signaling ADAM17 ADAM17 ADAM17->pro_TNF Cleaves ADAM17->TGFBR Cleaves TAPI1 This compound TAPI1->ADAM17 Inhibits Inflammation Pro-inflammatory Response Soluble_TNF->Inflammation Phagocytosis_Modulation Modulation of Phagocytosis Inflammation->Phagocytosis_Modulation TGFB_Signaling->Phagocytosis_Modulation

ADAM17-mediated shedding and its inhibition.
Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of the two inhibitors on microglial phagocytosis.

Experimental_Workflow Start Start: Culture Microglia Treatment Treat with Inhibitors (GI254023X or this compound) +/- LPS Start->Treatment Phagocytosis Induce Phagocytosis (Fluorescent Beads) Treatment->Phagocytosis Fix_Stain Fix and Stain (DAPI) Phagocytosis->Fix_Stain Imaging Fluorescence Microscopy/ High-Content Imaging Fix_Stain->Imaging Analysis Quantify Phagocytosis (Beads per cell or Intensity) Imaging->Analysis Conclusion Comparative Analysis of Effects Analysis->Conclusion

Workflow for comparing inhibitors on phagocytosis.

Confirming (S,S)-TAPI-1-Induced Apoptosis: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

While some studies indicate that the related compound TAPI-1 may not induce apoptosis on its own but can sensitize cancer cells to other apoptotic stimuli like cisplatin, it is crucial to empirically determine its effects in your specific model system.[4] This guide provides the tools to perform that validation.

Apoptotic Signaling and Assay Targets

Apoptosis is a regulated process involving a cascade of distinct molecular events.[5] Secondary assays are designed to detect these specific hallmarks, providing a comprehensive picture of the cell death process. The chosen assays target events from early to late-stage apoptosis.

G cluster_0 Early Apoptosis cluster_1 Mid-Stage Apoptosis cluster_2 Late Apoptosis cluster_3 Assay Targets Membrane Membrane Alteration (PS Exposure) Caspase Executioner Caspase Activation DNA DNA Fragmentation Assay_AV Annexin V Staining Assay_AV->Membrane Assay_Casp Caspase-3/7 Assay Assay_Casp->Caspase Assay_TUNEL TUNEL Assay Assay_TUNEL->DNA

Figure 1. Timeline of key apoptotic events and their corresponding assays.

Comparison of Secondary Apoptosis Assays

Choosing the right combination of assays depends on the experimental question, available equipment, and desired throughput. The following table provides a comparative overview of the three recommended methods.

Feature Annexin V Staining Caspase-3/7 Activity Assay TUNEL Assay
Principle Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.Measures the enzymatic activity of key executioner caspases (caspase-3 and -7) that are activated during apoptosis.Labels the 3'-hydroxyl ends of DNA fragments generated by caspase-activated DNases.
Apoptotic Stage Early.Mid.Late.
Common Readout Flow Cytometry, Fluorescence Microscopy.Luminescence/Fluorescence/Colorimetric Plate Reader.Fluorescence Microscopy, Flow Cytometry, Histology.
Pros - Distinguishes early vs. late apoptosis/necrosis (with viability dye).- Quantitative single-cell data (flow cytometry).- Widely used and accepted.- High-throughput compatible.- Very sensitive.- Direct measure of key enzymatic activity.- Strong, definitive marker for late-stage apoptosis.- Suitable for fixed cells and tissue sections.- Provides morphological context (microscopy).
Cons - Can be difficult with adherent cells (requires harvesting).- PS exposure can occur in necrosis.- Transient signal.- Lytic assay (endpoint).- Does not provide single-cell resolution (plate reader).- Does not distinguish between apoptosis and necroptosis where caspases might be active.- Can label necrotic cells or cells with severe DNA damage.- Less suitable for high-throughput screening.- Protocol can be lengthy.

Experimental Protocols

The following are generalized protocols. Always refer to the manufacturer's instructions for specific kits and reagents.

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-fluorochrome conjugate (e.g., FITC, APC)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Treated and control cells (suspension or harvested adherent cells)

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with (S,S)-TAPI-1 for the desired time. Include untreated and positive controls.

  • Harvesting: For adherent cells, gently trypsinize and collect any floating cells from the media. Centrifuge all cells (e.g., at 300 x g for 5 minutes) and discard the supernatant. For suspension cells, collect by centrifugation.

  • Washing: Wash cells twice with cold PBS, centrifuging between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • PI Addition: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash after adding PI.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Caspase-Glo® 3/7 Luminescent Assay

This homogeneous "add-mix-measure" assay is ideal for quantifying executioner caspase activity in a multi-well plate format.

Materials:

  • Caspase-Glo® 3/7 Reagent (contains proluminescent DEVD substrate)

  • White-walled, opaque 96-well or 384-well plates suitable for luminescence

  • Treated and control cells cultured in multi-well plates

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Seed cells at a desired density in a white-walled plate and allow them to attach. Treat with this compound and controls. Include wells with media only for background measurement.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background reading (media only) from all experimental wells. The resulting luminescent signal is proportional to the amount of active caspase-3/7.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol is for detecting DNA fragmentation in adherent cells on coverslips for analysis by fluorescence microscopy.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)

  • Cells grown on glass coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Buffer)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound on coverslips. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation: Remove the culture medium and wash once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Add Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • TUNEL Reaction: Wash again with PBS. Prepare the TdT reaction cocktail according to the kit protocol. Add the cocktail to each coverslip, ensuring it is fully covered.

  • Incubation: Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Stopping Reaction: Stop the reaction by washing the coverslips twice with PBS or a stop buffer provided in the kit.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst for 10-15 minutes.

  • Mounting & Imaging: Wash the coverslips a final time with PBS, then mount them onto microscope slides using an appropriate mounting medium. Visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will exhibit bright fluorescence.

Visualizing the Experimental Workflow

G cluster_0 Experimental Setup cluster_1 Apoptosis Confirmation Assays cluster_2 Data Analysis & Conclusion A Seed Cells B Treat with this compound (Include + and - Controls) A->B C Assay 1: Annexin V/PI Staining (Flow Cytometry) B->C D Assay 2: Caspase-3/7 Activity (Plate Reader) B->D E Assay 3: TUNEL Assay (Microscopy) B->E F Quantify Results C->F D->F E->F G Synthesize Data from Multiple Assays F->G H Confirm/Refute Apoptosis Induction G->H

Figure 2. General workflow for confirming apoptosis with secondary assays.

References

Validating the In Vivo Anti-Inflammatory Efficacy of (S,S)-TAPI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of (S,S)-TAPI-1, a selective inhibitor of TNF-alpha converting enzyme (TACE), with other relevant TACE inhibitors. The data presented is compiled from published experimental studies to assist in the evaluation and selection of appropriate research tools for studying inflammation.

Mechanism of Action: TACE Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases.[1][2] It is initially produced as a transmembrane protein (pro-TNF-α) and requires cleavage by the TNF-alpha converting enzyme (TACE), also known as ADAM17, to be released in its soluble, active form.[1][3] TACE inhibitors block this cleavage, thereby reducing the levels of soluble TNF-α and mitigating the inflammatory cascade.[1] this compound is a potent and specific inhibitor of TACE.

TACE_Inhibition_Pathway pro_TNF pro-TNF-α (membrane-bound) s_TNF Soluble TNF-α (active) pro_TNF->s_TNF Cleavage Inflammation Inflammatory Cascade s_TNF->Inflammation Initiates TACE TACE (ADAM17) TACE->pro_TNF TAPI1 This compound TAPI1->TACE Inhibits

Figure 1: TACE Inhibition by this compound.

Comparative In Vivo Efficacy of TACE Inhibitors

This section compares the anti-inflammatory effects of this compound and other notable TACE inhibitors in established in vivo models of inflammation.

CompoundAnimal ModelKey Efficacy DataReference
TAPI-1 Staphylococcus aureus-induced septic arthritis in mice- Significantly reduced paw swelling (p<0.05). - Decreased serum levels of soluble TNF-α and soluble TNFR-1. - Lowered levels of MMP-2, RANKL, and osteopontin, indicating reduced joint destruction.
BMS-561392 Collagen-Induced Arthritis (CIA) in mice- Investigated in a mouse model of collagen-induced arthritis, a model for rheumatoid arthritis. - Advanced to Phase IIa clinical trials for rheumatoid arthritis.
Marimastat Rat model (side effect profiling)- While a broad-spectrum MMP inhibitor, its use in inflammatory models is less documented than in cancer. - Known to induce musculoskeletal side effects (inflammatory polyarthritis) in rats, which is a critical consideration for in vivo studies.

Detailed Experimental Protocols

TAPI-1 in Staphylococcus aureus-Induced Septic Arthritis Mouse Model

This protocol is based on the methodology described by Khatun et al., 2019.

TAPI1_Arthritis_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Inject male Swiss albino mice intravenously with S. aureus (5 x 10^6 cells/mouse) Treatment Administer TAPI-1 (10 mg/kg body weight) intraperitoneally post-infection at regular intervals Induction->Treatment Paw Monitor and score paw swelling (Arthritis Index) Treatment->Paw Histo Histopathological analysis of knee joints for bone-cartilage destruction Treatment->Histo Biomarker Measure serum levels of sTNF-α, sTNFR-1, MMP-2, RANKL, and Osteopontin Treatment->Biomarker

Figure 2: Experimental workflow for TAPI-1 in a septic arthritis model.

Key Steps:

  • Animal Model: Male Swiss albino mice are used.

  • Induction of Arthritis: Mice are inoculated intravenously with a clinical isolate of Staphylococcus aureus (5 × 10^6 cells/mouse) to induce septic arthritis.

  • Treatment: TAPI-1 is administered intraperitoneally at a dose of 10 mg/kg body weight at regular intervals following the bacterial infection.

  • Evaluation of Efficacy:

    • Clinical Assessment: The severity of arthritis is monitored by measuring paw swelling and assigning an arthritis index score.

    • Histopathology: At the end of the experiment, knee joints are collected for histopathological analysis to assess inflammation and bone-cartilage destruction.

    • Biomarker Analysis: Blood samples are collected to measure the serum levels of soluble TNF-α, soluble TNFR-1, matrix metalloproteinase-2 (MMP-2), RANKL, and osteopontin using ELISA.

BMS-561392 in Collagen-Induced Arthritis (CIA) Mouse Model

While a specific detailed protocol for BMS-561392 in the CIA model is not publicly available in the searched literature, the general methodology for this model is well-established.

General Protocol for Collagen-Induced Arthritis:

  • Animal Model: DBA/1 mice are commonly used as they are susceptible to CIA.

  • Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, typically administered intradermally at the base of the tail. A booster immunization is often given 21 days later.

  • Treatment: BMS-561392 would be administered (e.g., orally or intraperitoneally) starting either before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).

  • Evaluation of Efficacy:

    • Clinical Scoring: Arthritis development is monitored and scored based on paw swelling and redness.

    • Histopathology: Joint tissues are examined for signs of inflammation, cartilage degradation, and bone erosion.

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α) and anti-collagen antibodies are measured.

Conclusion

The available in vivo data demonstrates that TAPI-1 is an effective anti-inflammatory agent, significantly reducing joint inflammation and destruction in a septic arthritis model. Its mechanism of action through TACE inhibition leads to a downstream reduction in key inflammatory mediators. BMS-561392 has also shown promise in a relevant arthritis model and has progressed to clinical trials, suggesting its potential as a therapeutic agent. Marimastat, while a potent enzyme inhibitor, presents a risk of musculoskeletal side effects that should be carefully considered in experimental design.

For researchers investigating the role of TACE in inflammatory processes, this compound represents a valuable and validated tool. The choice between this compound and other inhibitors like BMS-561392 will depend on the specific research question, the inflammatory model being used, and the desired balance between efficacy and potential off-target or adverse effects. Further head-to-head comparative studies in standardized in vivo models would be beneficial for a more definitive assessment of their relative potencies and therapeutic windows.

References

Assessing the Specificity of (S,S)-TAPI-1: A Comparative Guide Using Substrate Cleavage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metalloproteinase inhibitor (S,S)-TAPI-1 with other common inhibitors, focusing on specificity as determined by substrate cleavage assays. The data presented is intended to aid researchers in selecting the appropriate tools for their studies of ADAM (A Disintegrin and Metalloproteinase) and MMP (Matrix Metalloproteinase) biology.

Introduction to this compound and Metalloproteinase Inhibition

This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. These inhibitors are crucial for dissecting the roles of specific proteases in physiological and pathological processes. TAPI-1 and its analogues are known to inhibit Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17), a key sheddase involved in the release of various cell surface proteins, including growth factors and cytokines.[1][2] However, the therapeutic potential of such inhibitors is often limited by their lack of specificity, leading to off-target effects. Therefore, a thorough assessment of their inhibitory profile against a panel of related proteases is essential.

Comparative Inhibitory Profile of TAPI Analogues and Other Metalloproteinase Inhibitors

Substrate cleavage assays are the gold standard for determining the potency and specificity of enzyme inhibitors. These assays measure the inhibitor concentration required to reduce the enzymatic cleavage of a specific substrate by half (IC50) or the binding affinity of the inhibitor to the enzyme (Ki). The following table summarizes the available inhibitory data for this compound and compares it with other widely used metalloproteinase inhibitors.

InhibitorTargetIC50 / KiComments
This compound TACE (indirect)IC50: 0.92 µM (in TACE-overexpressing cells)[1]Data is based on the inhibition of soluble amyloid precursor protein α (sAPPα) release, an indirect measure of TACE activity.[1]
TACE (indirect)IC50: 3.61 µM (muscarinic receptor-stimulated sAPPα release)[1]
TACE (indirect)IC50: 8.09 µM (in non-TACE-overexpressing cells)
TAPI-1 TACEIC50: 8.09 µM (cytokine receptor shedding)A broad-spectrum TACE and MMP inhibitor.
TAPI-2 MMPs (general)IC50: 20 µMA broad-spectrum inhibitor of MMPs, TACE, and other ADAMs.
TACE (shedding)IC50: 10 µM (PMA-induced shedding)
GI254023X ADAM10Ki: 16.4 ± 0.6 nMA potent and selective ADAM10 inhibitor.
MMP-1Ki: 131 ± 82 nM
ADAM17IC50: 541 nM
ADAM9IC50: 280 nM
GM6001 MMPs (broad)-A widely used broad-spectrum hydroxamate-based MMP inhibitor.

Note: Direct comparative data for this compound against a full panel of MMPs and other ADAMs in substrate cleavage assays is limited in the public domain. The provided IC50 values for this compound are based on cellular assays measuring the downstream effects of TACE inhibition.

Experimental Protocols

A common method for assessing inhibitor specificity is the fluorogenic substrate cleavage assay. Below is a detailed protocol for a typical in vitro assay.

Fluorogenic Substrate Cleavage Assay for TACE (ADAM17)

1. Materials:

  • Recombinant human TACE (ADAM17)

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound and other inhibitors of interest

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired concentration in Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of Assay Buffer to the control wells (enzyme activity without inhibitor).

    • Add 20 µL of the diluted TACE enzyme solution to all wells except the blank wells (which contain only buffer and substrate).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic TACE substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm for a typical Mca/Dnp FRET pair) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Concepts

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the TACE signaling pathway and the workflow of a substrate cleavage assay.

TACE_Signaling_Pathway TACE Signaling Pathway and Inhibition cluster_membrane Cell Membrane Pro_TNFa Pro-TNF-α TACE TACE (ADAM17) Pro_TNFa->TACE Substrate Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa Cleavage Soluble_EGFR_Ligand Soluble EGF Receptor Ligand TACE->Soluble_EGFR_Ligand Cleavage EGFR_Ligand Pro-EGF Receptor Ligand EGFR_Ligand->TACE Substrate Inflammation Inflammation Soluble_TNFa->Inflammation Cell_Proliferation Cell Proliferation Soluble_EGFR_Ligand->Cell_Proliferation TAPI_1 This compound TAPI_1->TACE Inhibition

Caption: TACE-mediated cleavage and its inhibition by this compound.

Substrate_Cleavage_Assay_Workflow Substrate Cleavage Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Set up 96-well plate (Controls and Test compounds) prepare_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence over time initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a fluorogenic substrate cleavage assay.

Conclusion

The available data indicates that this compound is an effective inhibitor of TACE activity. However, a comprehensive understanding of its specificity requires further investigation through direct enzymatic assays against a broad panel of metalloproteinases. The provided experimental protocol offers a robust framework for researchers to conduct such comparative studies. The choice of inhibitor should be guided by the specific research question, considering the potency and, critically, the selectivity profile of the compound. For studies requiring highly specific inhibition of TACE, further characterization of this compound or the use of more recently developed, highly selective inhibitors may be warranted.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of compounds related to (S,S)-TAPI-1, a known inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17 or TACE) and Matrix Metalloproteinases (MMPs). Due to the limited availability of public pharmacokinetic data for this compound, this comparison focuses on representative molecules from the broader classes of ADAM17 and MMP inhibitors to provide a relevant contextual understanding. We will examine the pharmacokinetic properties of the MMP inhibitor marimastat and discuss the characteristics of the ADAM17 inhibitor INCB7839 .

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the broad-spectrum MMP inhibitor, marimastat, in healthy male volunteers. This data offers a baseline for understanding the typical pharmacokinetic profile of a small molecule MMP inhibitor.

ParameterMarimastat (50 mg twice daily)Marimastat (100 mg twice daily)Marimastat (200 mg twice daily)
Cmax (μg/L) Data not specifiedData not specifiedData not specified
tmax (h) 1.5 - 31.5 - 31.5 - 3
Terminal Elimination Half-life (t½) (h) 10.389.969.17
AUC after last dose (μg L⁻¹ h) 3072.04346.211525.8
Oral Bioavailability Well absorbed from the GI tractWell absorbed from the GI tractWell absorbed from the GI tract

Data for marimastat is derived from studies in healthy male volunteers. Cmax values were found to be approximately proportional to the dose, and the drug is rapidly absorbed with a terminal elimination half-life of 8-10 hours, supporting twice-daily dosing.

Information regarding the specific pharmacokinetic parameters for the ADAM17 inhibitor, INCB7839, is less detailed in the public domain. However, it has been noted in clinical trial information that INCB7839 has improved pharmacokinetic properties over earlier inhibitors and is being investigated in combination with other therapies.

Experimental Protocols

In Vivo Oral Bioavailability Study in Rodents

The following is a representative protocol for determining the oral bioavailability of a small molecule inhibitor in rats, a common preclinical model.

Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of a test compound.

Materials:

  • Test compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose, PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain), typically with jugular vein catheters for serial blood sampling

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing Formulation Preparation:

    • For intravenous (IV) administration, dissolve the test compound in a suitable vehicle (e.g., saline, DMSO/PEG300) to a known concentration.

    • For oral (PO) administration, suspend or dissolve the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose) to a known concentration.

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer the test compound via IV bolus injection into the tail vein or via the jugular vein catheter at a specific dose (e.g., 1-5 mg/kg).

    • For the oral group, administer the test compound via oral gavage at a specific dose (e.g., 10-50 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Place blood samples into heparinized tubes and centrifuge to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (tmax)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Signaling Pathway Diagrams

ADAM17 Signaling Pathway

The following diagram illustrates the central role of ADAM17 (TACE) in cleaving various cell surface proteins, leading to the activation of downstream signaling pathways involved in inflammation and cell proliferation.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 Cleavage EGFR_ligand EGFR Ligand (e.g., TGF-α) EGFR_ligand->ADAM17 Cleavage IL6R IL-6R IL6R->ADAM17 Cleavage sTNF Soluble TNF-α ADAM17->sTNF sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand sIL6R Soluble IL-6R ADAM17->sIL6R Inflammation Inflammation sTNF->Inflammation Proliferation Cell Proliferation sEGFR_ligand->Proliferation IL6_trans_signaling IL-6 Trans-Signaling sIL6R->IL6_trans_signaling

Caption: ADAM17-mediated shedding of cell surface proteins.

MMP Signaling Pathway

This diagram outlines a generalized signaling pathway for Matrix Metalloproteinases (MMPs), highlighting their role in extracellular matrix (ECM) degradation, which is crucial for processes like cell migration and tissue remodeling.

MMP_Signaling_Pathway Stimuli Growth Factors, Cytokines Receptor Cell Surface Receptor Stimuli->Receptor Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signal_Transduction->Transcription_Factors Pro_MMP Pro-MMP (inactive) Transcription_Factors->Pro_MMP Gene Expression Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (ECM) Active_MMP->ECM Cleavage ECM_Degradation ECM Degradation ECM->ECM_Degradation Cellular_Response Cell Migration, Invasion, Tissue Remodeling ECM_Degradation->Cellular_Response

Caption: General signaling cascade leading to MMP activation.

independent verification of published (S,S)-TAPI-1 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data available for the metalloproteinase inhibitor (S,S)-TAPI-1 and its alternatives. The information is intended to offer researchers a consolidated view of published findings to aid in the evaluation and selection of appropriate chemical tools for studying the role of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.

Data Presentation: Inhibitor Potency

The following table summarizes the published half-maximal inhibitory concentration (IC50) values for this compound and a widely used alternative, GW280264X, against TACE/ADAM17. A lower IC50 value indicates greater potency.

InhibitorTargetIC50Reference
This compoundTACE/ADAM178.09 µM[1]
GW280264XTACE/ADAM178.0 nM[2]
GW280264XADAM1011.5 nM[2]

Note: The IC50 values for this compound and GW280264X were determined in separate studies under different experimental conditions. Therefore, a direct comparison of these values should be made with caution. The significant difference in the reported IC50 values, with GW280264X being in the nanomolar range and this compound in the micromolar range, strongly suggests that GW280264X is a considerably more potent inhibitor of TACE.

Experimental Protocols

The determination of inhibitor potency is crucial for the validation of experimental results. Below is a detailed methodology for a typical fluorometric assay used to screen for TACE inhibitors. This protocol is based on commercially available kits and published research methodologies.

Fluorometric TACE Inhibitor Screening Assay

This assay quantifies the activity of TACE by measuring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence increase is reduced.

Materials:

  • Recombinant human TACE/ADAM17 enzyme

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Test inhibitors (e.g., this compound, GW280264X) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor with a known IC50.

  • Reaction Setup:

    • Add a defined volume of the diluted enzyme solution to each well of the 96-well plate.

    • Add an equal volume of the diluted inhibitor or control solutions to the corresponding wells.

    • Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add a defined volume of the fluorogenic TACE substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a microplate reader. Record measurements at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the reaction velocities to the vehicle control (100% activity).

    • Plot the normalized reaction velocities against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Mandatory Visualization

TACE Inhibition Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro experiment to determine the inhibitory activity of a compound against TACE.

TACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant TACE Enzyme Mix Incubate TACE + Inhibitor Enzyme->Mix Inhibitor Test Inhibitor (this compound) Inhibitor->Mix Substrate Fluorogenic Substrate React Add Substrate & Initiate Reaction Substrate->React Mix->React Measure Measure Fluorescence (Kinetic Read) React->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Reaction Rates Plot->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining TACE inhibitory activity.

TACE (ADAM17) Signaling Pathway

This diagram depicts the central role of TACE in cleaving various cell surface proteins and the subsequent downstream signaling events. Inhibition of TACE, for instance by this compound, can block these pathways.

TACE_Signaling_Pathway cluster_substrates Membrane-Bound Substrates cluster_products Shed Ectodomains cluster_pathways Downstream Signaling TACE TACE (ADAM17) proTNF pro-TNF-α TACE->proTNF EGFR_L EGFR Ligands (e.g., TGF-α) TACE->EGFR_L Notch Notch Receptor TACE->Notch IL6R IL-6 Receptor TACE->IL6R sTNF Soluble TNF-α proTNF->sTNF Cleavage sEGFR_L Soluble EGFR Ligands EGFR_L->sEGFR_L Cleavage NICD Notch Intracellular Domain (NICD) Notch->NICD Cleavage sIL6R Soluble IL-6R IL6R->sIL6R Cleavage Inflammation Inflammation sTNF->Inflammation Proliferation Cell Proliferation & Survival sEGFR_L->Proliferation Development Cell Fate & Development NICD->Development Immune Immune Response sIL6R->Immune Inhibitor This compound Inhibitor->TACE Inhibits

Caption: TACE (ADAM17) signaling and its inhibition.

References

Safety Operating Guide

Proper Disposal of (S,S)-TAPI-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S,S)-TAPI-1, a TNF-α protease inhibitor, to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can pose a significant threat to both human health and the environment.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment. P391: Collect spillage.

Personal Protective Equipment (PPE) for Handling and Disposal

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant[1]. Do not dispose of this chemical in the regular trash or down the sanitary sewer system[2][3].

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. The container must be in good condition with a secure, tight-fitting lid.

    • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), in this dedicated container.

    • The first rinse from chemically contaminated glassware must be collected as hazardous waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" or its synonym N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-naphthylalanyl-L-alanine, 2-aminoethyl Amide.

      • The concentration and quantity of the waste.

      • Hazard pictograms indicating its toxicity and environmental hazards.

      • The date of waste generation and the name of the principal investigator or generator.

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated secondary containment bin to prevent spills.

  • Disposal:

    • Once the waste container is full, or if it is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Emergency Procedures

In case of accidental exposure or spillage, follow these first aid measures:

Exposure RouteFirst Aid Measures
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.
Skin Contact Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids. Remove contact lenses if present. Promptly call a physician.
Inhalation Relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.

For spills, collect the spillage to prevent it from entering drains or water courses, as it is very toxic to aquatic life.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_key Hazard Key A Identify this compound Waste (Unused product, solutions, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Compatible & Labeled Hazardous Waste Container B->C D Place Waste in Container C->D Add Waste E Keep Container Tightly Closed D->E F Store in Secondary Containment in a Designated Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G Container is Full H Dispose of at an Approved Waste Disposal Plant G->H Key This process is mandatory due to: - Acute Oral Toxicity - High Aquatic Toxicity

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,S)-TAPI-1. Following these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., Butyl rubber, Nitrile rubber).
Skin and Body Impervious clothing to prevent skin contact.
Respiratory Suitable respirator, especially where dust or aerosols may be generated.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Use only in areas with adequate exhaust ventilation to avoid inhalation.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Personal Hygiene: Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Storage Procedures:

  • Container: Keep the container tightly sealed.

  • Environment: Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.

  • Temperature:

    • Powder: Store at -20°C.

    • In Solvent: Store at -80°C.

  • Compatibility: Store separately from strong oxidizing agents.

Spill and Disposal Plan:

  • Spill Containment: In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste per Institutional Guidelines F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.